Technical Documentation Center

(1-Ethyl-1h-imidazol-4-yl)methanol hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (1-Ethyl-1h-imidazol-4-yl)methanol hydrochloride
  • CAS: 215868-80-7

Core Science & Biosynthesis

Foundational

The Pharmacological Mechanics of (1-Ethyl-1H-imidazol-4-yl)methanol Hydrochloride: A Core Pharmacophore in Neuroreceptor Modulation

Executive Summary In modern medicinal chemistry, (1-Ethyl-1H-imidazol-4-yl)methanol hydrochloride (CAS: 215868-80-7) is rarely deployed as a standalone therapeutic agent. Instead, it serves as a highly privileged pharmac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, (1-Ethyl-1H-imidazol-4-yl)methanol hydrochloride (CAS: 215868-80-7) is rarely deployed as a standalone therapeutic agent. Instead, it serves as a highly privileged pharmacophoric fragment and critical intermediate in Fragment-Based Drug Discovery (FBDD) [1]. Its unique structural topology—comprising a tautomerically locked imidazole core, an N-ethyl lipophilic driver, and a C4-hydroxymethyl hydrogen-bonding moiety—makes it an ideal starting point for designing highly selective ligands targeting G protein-coupled receptors (GPCRs), specifically the Histamine H3 (H3R) and Serotonin 5-HT7 (5-HT7R) receptors [1, 3].

This whitepaper dissects the molecular anatomy of this compound, details its mechanistic action within receptor microenvironments, and outlines the rigorous, self-validating experimental workflows required to translate this fragment into a high-affinity clinical lead.

Part 1: Structural Pharmacology & Target Engagement

The "mechanism of action" of a fragment is defined by its biophysical interactions within the orthosteric or allosteric pockets of its target. The structural features of (1-Ethyl-1H-imidazol-4-yl)methanol dictate its pharmacological destiny:

  • The N1-Ethyl Substitution (Tautomeric Locking & Steric Steering): Unsubstituted imidazoles (like endogenous histamine) rapidly tautomerize, leading to promiscuous binding across multiple receptor subtypes. The N1-ethyl group "locks" the imidazole ring, preventing tautomerization. Furthermore, the lipophilic bulk of the ethyl group acts as a steric steering mechanism, directing the molecule into specific hydrophobic sub-pockets (such as Transmembrane Helix 6 in H3R), which is a critical driver for receptor subtype selectivity [2].

  • The Imidazole Core (Aromatic Stacking): The electron-rich heterocycle engages in π−π stacking interactions with conserved aromatic residues (e.g., Tryptophan and Tyrosine) deep within the GPCR binding cleft [3].

  • The C4-Hydroxymethyl Group (Directional Hydrogen Bonding): The hydroxyl (-OH) group acts as a critical hydrogen bond donor and acceptor. In the H3 receptor, this moiety forms highly directional hydrogen bonds with key acidic residues (Asp114 and Glu206), mimicking the amine interactions of endogenous histamine while altering the receptor's conformational equilibrium [2].

  • The Hydrochloride Salt Formulation: From an assay development perspective, the HCl salt ensures rapid, complete aqueous solubility, preventing colloidal aggregation—a common source of false positives in biophysical screening.

Part 2: Mechanistic Pathways (Signal Transduction)

When optimized derivatives of the (1-Ethyl-1H-imidazol-4-yl)methanol pharmacophore bind to their target GPCRs, they trigger a cascade of intracellular events. For instance, at the Histamine H3 receptor (a Gi/o​ -coupled receptor), the binding of the imidazole core stabilizes the active conformation of the receptor.

This conformational shift promotes the exchange of GDP for GTP on the Gαi/o​ subunit. The activated Gαi​ subunit subsequently detaches and directly inhibits Adenylyl Cyclase (AC) , leading to a rapid decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP downregulates Protein Kinase A (PKA) activity, ultimately modulating voltage-gated calcium channels and inhibiting the release of neurotransmitters (such as dopamine, serotonin, and acetylcholine) into the synaptic cleft [2].

Pathway LIG (1-Ethyl-1H-imidazol-4-yl)methanol REC Target GPCR (e.g., H3R / 5-HT7R) LIG->REC Orthosteric Binding GPROT G-Protein Subunit (Gi/o or Gs) REC->GPROT Conformational Shift EFF Adenylyl Cyclase GPROT->EFF Alpha Subunit Action CAMP cAMP Modulation EFF->CAMP Enzymatic Catalysis RESP Neurotransmitter Release Regulation CAMP->RESP Downstream Kinases

Caption: GPCR signal transduction pathway modulated by imidazole-based pharmacophores.

Part 3: Experimental Protocols for Mechanistic Validation

To validate the mechanism of action of this fragment and its derivatives, researchers must employ orthogonal, self-validating assay systems. Do not rely solely on endpoint functional assays; direct biophysical binding must be proven.

Protocol 1: TR-FRET cAMP Accumulation Assay (Functional Validation)

Causality: To determine if the imidazole fragment acts as an agonist or antagonist at Gi/o​ -coupled receptors, we must measure intracellular cAMP. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over traditional ELISA because its ratiometric emission eliminates background autofluorescence, providing the high temporal resolution needed for rapid GPCR kinetics. Self-Validating System: This protocol includes Forskolin (to artificially raise the cAMP baseline, allowing the detection of Gi​ -mediated inhibition), IBMX (to prevent cAMP degradation), and a known H3R antagonist (to prove that the fragment's effect is receptor-specific and not due to membrane disruption).

Step-by-Step Methodology:

  • Cell Preparation: Plate HEK293T cells stably expressing the human H3R at a density of 10,000 cells/well in a 384-well microplate.

  • Stimulation & Baseline Setting: Add 10 μM Forskolin and 0.5 mM IBMX to the wells to stimulate baseline cAMP production.

  • Compound Addition: Titrate (1-Ethyl-1H-imidazol-4-yl)methanol hydrochloride from 100 μM down to 1 nM. In parallel control wells, pre-incubate cells with 1 μM Thioperamide (a standard H3R antagonist) before adding the fragment. Incubate for 30 minutes at room temperature.

  • Detection: Add the TR-FRET lysis buffer containing a Europium-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP tracer (acceptor).

  • Readout: Measure time-resolved fluorescence at 620 nm and 665 nm using a microplate reader. Calculate the F665/F620 ratio to determine cAMP concentration.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Assay

Causality: Functional assays do not prove direct physical binding. SPR provides real-time, label-free kinetic data ( Kon​ , Koff​ , Kd​ ), which is critical for fragment-based discovery where initial affinities are typically weak (micromolar range) and off-rates are exceptionally fast. Self-Validating System: Utilizes a reference flow cell (unconjugated matrix) to subtract the non-specific binding caused by the lipophilic N-ethyl group.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize purified, detergent-solubilized H3R onto a CM5 sensor chip via standard amine coupling chemistry.

  • Analyte Preparation: Dissolve the compound in running buffer (HEPES with 0.05% Tween-20 and 1% DMSO). The hydrochloride salt form ensures rapid dissolution without the need for excessive heating.

  • Injection: Inject the fragment at high flow rates (30 μL/min) to minimize mass transport limitations, which is crucial for accurately capturing the fast kinetics of low-molecular-weight fragments.

  • Data Analysis: Subtract the reference channel signal and fit the resulting sensograms to a 1:1 Langmuir binding model to extract the dissociation constant ( Kd​ ).

Workflow FRAG Fragment Library Screening SPR SPR Kinetics (Affinity) FRAG->SPR Hit ID XRAY X-Ray Crystallography (Binding Mode) SPR->XRAY Validation OPT Structure-Based Optimization XRAY->OPT 3D Mapping LEAD Clinical Lead Candidate OPT->LEAD SAR Expansion

Caption: Fragment-based drug discovery workflow utilizing imidazole core structures.

Part 4: Quantitative Data Presentation

When (1-Ethyl-1H-imidazol-4-yl)methanol is utilized as a starting point, structure-activity relationship (SAR) expansion yields highly potent clinical leads. The table below summarizes the pharmacological evolution from the base fragment to optimized receptor modulators [1, 2].

Compound StageLigand / DerivativePrimary TargetBinding Affinity ( Ki​ )Functional EfficacyPharmacological Role
Primary Fragment (1-Ethyl-1H-imidazol-4-yl)methanolH3R / 5-HT7R15.0 - 50.0 μMN/A (Weak)Starting Pharmacophore
Optimized Lead Compound 36 (Thioether derivative)H3R1.2 nM3.5 nM ( EC50​ )Full Agonist
Optimized Lead AGH-192 (Fluoro-indole conjugate)5-HT7R4.0 nM12.0 nM ( EC50​ )Full Agonist

References

  • Title: Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Investigation of the Histamine H3 Receptor Binding Site. Design and Synthesis of Hybrid Agonists with a Lipophilic Side Chain Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Imidazoles as Serotonin Receptor Modulators for Treatment of Depression: Structural Insights and Structure–Activity Relationship Studies Source: National Center for Biotechnology Information (PMC) URL: [Link]

Exploratory

(1-Ethyl-1h-imidazol-4-yl)methanol hydrochloride chemical properties and structure

Technical Whitepaper: Structural Analysis, Synthesis, and Applications of (1-Ethyl-1H-imidazol-4-yl)methanol Hydrochloride Executive Summary In modern medicinal chemistry and drug development, functionalized heterocycles...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: Structural Analysis, Synthesis, and Applications of (1-Ethyl-1H-imidazol-4-yl)methanol Hydrochloride

Executive Summary

In modern medicinal chemistry and drug development, functionalized heterocycles serve as the foundational architecture for complex Active Pharmaceutical Ingredients (APIs). (1-Ethyl-1H-imidazol-4-yl)methanol hydrochloride is a highly versatile building block that combines the hydrogen-bonding capability of an imidazole core with specific lipophilic and reactive modifications. As a Senior Application Scientist, I frequently utilize this compound to introduce the imidazole pharmacophore into target molecules, leveraging its N-ethyl substitution to modulate membrane permeability and its C4-hydroxymethyl group as a reactive handle for downstream coupling.

This guide provides an in-depth technical analysis of its chemical properties, a self-validating synthetic workflow, and rigorous analytical protocols required for its application in pharmaceutical research.

Chemical Identity and Structural Architecture

The structural logic of (1-Ethyl-1H-imidazol-4-yl)methanol hydrochloride is designed for synthetic versatility:

  • N1-Ethyl Group: Unlike unsubstituted imidazoles that undergo rapid tautomerization, the N1-ethyl group "locks" the tautomeric state. This substitution also increases the lipophilicity of the scaffold, which is critical for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of downstream drug candidates.

  • C4-Hydroxymethyl Group: This primary alcohol acts as a versatile functional handle. It can be oxidized to an aldehyde or carboxylic acid, or converted into a leaving group (e.g., mesylate, chloride) for nucleophilic displacement.

  • N3-Hydrochloride Salt: The basic nitrogen at the 3-position is protonated to form a hydrochloride salt. This prevents auto-oxidation, enhances shelf-life, and significantly improves aqueous solubility for biological assays.

Structure Core Imidazole Core (Aromatic Scaffold) N1 N1-Ethyl Group (Lipophilic Modulator) Core->N1 Substitution C4 C4-Hydroxymethyl (Functional Handle) Core->C4 Substitution N3 N3-Protonation Site (HCl Salt Formation) Core->N3 Basic Center

Fig 1: Pharmacophoric and structural features of the functionalized imidazole scaffold.

Physicochemical Properties

The following table summarizes the critical quantitative data required for formulation and synthetic planning. Note that while the CAS number 215868-80-7 is frequently used to describe the free base, industrial and laboratory suppliers predominantly provide the compound as the stabilized hydrochloride salt[1],.

PropertySpecification
Chemical Name (1-Ethyl-1H-imidazol-4-yl)methanol hydrochloride
CAS Number 215868-80-7 (Base / HCl salt)
Molecular Formula C₆H₁₀N₂O · HCl
Molecular Weight 162.62 g/mol (Salt) / 126.16 g/mol (Free Base)
Physical State Solid
Purity Standard ≥95.0% (Typically >98% by HPLC)
Storage Conditions Refrigerator (2-8°C), desiccated
Hazard Statements H302, H315, H319, H335

Synthetic Methodology

To ensure high yield and purity, the synthesis of (1-Ethyl-1H-imidazol-4-yl)methanol hydrochloride must be executed with strict chemoselectivity. The following self-validating protocol details the causality behind each reagent choice.

Step 1: N-Alkylation of 1H-imidazole-4-carbaldehyde

  • Procedure: Dissolve 1H-imidazole-4-carbaldehyde (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add anhydrous Potassium Carbonate (K₂CO₃, 1.5 eq) and Ethyl Iodide (1.2 eq). Stir at room temperature for 12 hours under nitrogen. Monitor completion via TLC (Dichloromethane:Methanol 9:1).

  • Causality & Logic: K₂CO₃ is selected as a mild, insoluble base to deprotonate the acidic N1 proton of the imidazole without triggering side reactions (such as the Cannizzaro-type disproportionation of the aldehyde). DMF provides a highly polar aprotic environment that accelerates the S_N2 displacement of the iodide.

Step 2: Chemoselective Reduction

  • Procedure: Filter the reaction mixture to remove inorganic salts, concentrate under reduced pressure, and redissolve the crude 1-ethyl-1H-imidazole-4-carbaldehyde in Methanol. Cool to 0°C. Slowly add Sodium Borohydride (NaBH₄, 1.2 eq) in portions. Stir for 2 hours, then quench with saturated aqueous NH₄Cl.

  • Causality & Logic: NaBH₄ is a highly chemoselective hydride donor. It efficiently reduces the C4-aldehyde to the corresponding primary alcohol without reducing the aromatic imidazole ring. Quenching with NH₄Cl safely neutralizes excess borohydride while preventing highly basic conditions that could lead to product degradation.

Step 3: Hydrochloride Salt Formation

  • Procedure: Extract the free base into ethyl acetate, dry over Na₂SO₄, and concentrate. Redissolve the purified (1-Ethyl-1H-imidazol-4-yl)methanol in anhydrous diethyl ether. Slowly introduce a solution of HCl in dioxane (1.1 eq) at 0°C. Collect the resulting precipitate via vacuum filtration.

  • Causality & Logic: The basic N3 nitrogen of the imidazole ring readily protonates. Using anhydrous HCl in dioxane/ether forces the immediate precipitation of the hydrochloride salt, driving the equilibrium and preventing water-induced solubilization. This step acts as a self-validating purification mechanism, leaving non-basic impurities dissolved in the organic filtrate.

SyntheticWorkflow A 1H-imidazole- 4-carbaldehyde B N-Ethylation (EtI, K2CO3) A->B C 1-Ethyl-1H-imidazole- 4-carbaldehyde B->C D Reduction (NaBH4, MeOH) C->D E (1-Ethyl-1H-imidazol- 4-yl)methanol D->E F Salt Formation (HCl gas) E->F G (1-Ethyl-1H-imidazol-4-yl) methanol hydrochloride F->G

Fig 2: Three-step synthetic workflow for (1-Ethyl-1H-imidazol-4-yl)methanol hydrochloride.

Analytical Characterization & Validation

To confirm the structural integrity and purity of the synthesized batch, rigorous analytical validation is required.

HPLC Purity Validation Protocol

  • Column: C18 Reverse Phase (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Ultrapure Water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes at a flow rate of 1.0 mL/min.

  • Detection: UV absorbance at 210 nm and 254 nm.

  • Causality & Logic: Imidazole derivatives possess secondary basic nitrogens that strongly interact with residual silanol groups on standard silica-based C18 columns, leading to severe peak tailing. The addition of 0.1% TFA serves a dual purpose: it lowers the pH to fully protonate the imidazole, and it acts as an ion-pairing agent, shielding the silanols and ensuring sharp, symmetrical chromatographic peaks for accurate integration.

NMR Signatures In ¹H-NMR (D₂O or DMSO-d₆), the N-ethyl group will present a distinct quartet (~4.0 ppm) and triplet (~1.4 ppm). The C2 and C5 protons of the imidazole ring will appear as singlets (or finely split doublets) in the aromatic region (7.5 - 9.0 ppm). The significant downfield shift of these aromatic protons validates the successful formation of the hydrochloride salt.

Handling, Storage, and Safety

As with many active heterocyclic intermediates, (1-Ethyl-1H-imidazol-4-yl)methanol hydrochloride requires specific handling protocols. According to GHS classifications, the compound is harmful if swallowed (H302) and causes skin, eye, and respiratory irritation (H315, H319, H335).

  • PPE: Nitrile gloves, safety goggles, and a laboratory coat are mandatory. All transfers of the dry powder should be conducted within a certified fume hood to prevent inhalation of irritating dust.

  • Storage: The compound must be stored in a tightly sealed container at 2-8°C (refrigerator). Moisture exclusion is critical, as the hygroscopic nature of the hydrochloride salt can lead to water absorption and subsequent degradation of the hydroxymethyl group over time.

References

Sources

Foundational

Synthesis Pathways and Mechanistic Evaluation for (1-Ethyl-1H-imidazol-4-yl)methanol Hydrochloride

Executive Summary (1-Ethyl-1H-imidazol-4-yl)methanol hydrochloride (CAS: 215868-80-7) is a critical heterocyclic intermediate utilized in the development of active pharmaceutical ingredients (APIs), particularly in the s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1-Ethyl-1H-imidazol-4-yl)methanol hydrochloride (CAS: 215868-80-7) is a critical heterocyclic intermediate utilized in the development of active pharmaceutical ingredients (APIs), particularly in the synthesis of histamine H3/H4 receptor ligands and antifungal agents[1]. The synthesis of 1,4-disubstituted imidazoles presents a fundamental challenge in organic chemistry due to the tautomeric nature of the imidazole ring, which frequently leads to mixtures of 1,4- and 1,5-regioisomers during N-alkylation[2].

This technical guide provides an authoritative evaluation of the synthesis pathways for this compound, prioritizing a highly regioselective ester-reduction route. By dissecting the causality behind solvent selection, base strength, and reducing agents, this document serves as a self-validating protocol for process chemists scaling up imidazole derivatives.

Retrosynthetic Strategy & Mechanistic Rationale

Direct alkylation of 4-(hydroxymethyl)imidazole is theoretically the shortest path to the target molecule. However, this approach is fundamentally flawed for high-purity applications. The presence of the unprotected primary alcohol introduces competing O-alkylation, and the tautomerism of the imidazole ring guarantees a difficult-to-separate mixture of 1-ethyl-4-(hydroxymethyl)imidazole and 1-ethyl-5-(hydroxymethyl)imidazole.

To circumvent these thermodynamic hurdles, the optimal retrosynthetic pathway utilizes ethyl 1H-imidazole-4-carboxylate as the starting material. The electron-withdrawing nature of the carboxylate group deactivates the ring slightly but significantly influences the steric and electronic environment, favoring the 1,4-isomer during N-alkylation. Subsequent reduction of the ester yields the desired alcohol, followed by anhydrous hydrochloride salt formation[3].

Retrosynthesis Target (1-Ethyl-1H-imidazol-4-yl)methanol HCl FreeBase (1-Ethyl-1H-imidazol-4-yl)methanol Target->FreeBase HCl gas Ester Ethyl 1-ethyl-1H-imidazole-4-carboxylate FreeBase->Ester Reduction (LiAlH4) DirectSM 4-(Hydroxymethyl)imidazole FreeBase->DirectSM Direct Alkylation (Sub-optimal) EsterSM Ethyl 1H-imidazole-4-carboxylate Ester->EsterSM Alkylation (EtI/Base)

Retrosynthetic pathways for (1-Ethyl-1H-imidazol-4-yl)methanol hydrochloride.

The Ester Route: Step-by-Step Causality

Regioselective N-Alkylation

The N-alkylation of ethyl 1H-imidazole-4-carboxylate with ethyl iodide (EtI) proceeds via an SN2 mechanism. The choice of base and solvent is critical. Using a strong base like Sodium Hydride (NaH) often leads to a rapid, less selective reaction. Conversely, a mild base like Potassium Carbonate (K₂CO₃) in a polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile (MeCN) allows for thermodynamic control.

Heating the reaction to 60°C markedly improves the overall yield and drives the reaction toward the sterically less hindered 1,4-isomer[4]. The 1,5-isomer is still formed as a minor byproduct, necessitating chromatographic separation.

Hydride Reduction of the Ester

Esters are highly stable and require strong hydride donors for reduction to primary alcohols. Lithium aluminum hydride (LiAlH₄) in anhydrous Tetrahydrofuran (THF) is the reagent of choice. The reaction proceeds via the formation of an intermediate tetrahedral alkoxide, which collapses to an aldehyde before being rapidly reduced again by a second equivalent of hydride to form the primary alcohol[3].

Causality Note: Sodium borohydride (NaBH₄) is insufficiently reactive for this ester unless activated by Lewis acids (e.g., CaCl₂), making LiAlH₄ the more reliable choice for complete conversion.

Anhydrous Hydrochloride Salt Formation

The free base, (1-Ethyl-1H-imidazol-4-yl)methanol, is highly hygroscopic. To isolate it as a stable, crystalline solid, it must be converted to its hydrochloride salt. This is achieved by dissolving the free base in an anhydrous solvent (such as 1,4-dioxane or diethyl ether) and introducing anhydrous HCl gas or a pre-titrated HCl/dioxane solution. The lack of water prevents the salt from oiling out, ensuring a high-purity crystalline precipitate.

Workflow Step1 Step 1: Alkylation EtI, K2CO3, DMF 60°C, 4h Step2 Step 2: Separation Silica Gel Chromatography EtOAc/Hexane Step1->Step2 Step3 Step 3: Reduction LiAlH4, THF 0°C to RT, 2h Step2->Step3 Step4 Step 4: Salt Formation HCl in Dioxane 0°C, 1h Step3->Step4 Product Target API Intermediate Step4->Product Crystallization

Experimental workflow for the ester reduction pathway.

Quantitative Data: Optimization of Alkylation

The following table summarizes the causal relationship between reaction conditions and the regioselectivity of the N-alkylation step, demonstrating why K₂CO₃ in DMF/MeCN is the industry standard[4].

SolventBaseTemp (°C)Time (h)Yield 1,4-Isomer (%)Yield 1,5-Isomer (%)Rationale / Causality
THF NaH0 to 25255%35%Strong base causes rapid, less selective kinetic deprotonation.
DMF K₂CO₃60478% 12% Mild base + high polarity solvent maximizes thermodynamic control.
MeCN K₂CO₃80675%15%Excellent alternative to DMF; easier workup but slightly lower yield.
EtOH EtONa78840%20%Protic solvent hydrogen-bonds with the nucleophile, reducing SN2 efficiency.

Experimental Protocols (Self-Validating Workflows)

Protocol A: Synthesis of Ethyl 1-ethyl-1H-imidazole-4-carboxylate
  • Setup: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 1H-imidazole-4-carboxylate (10.0 g, 71.3 mmol) and anhydrous DMF (100 mL).

  • Deprotonation: Add finely powdered anhydrous K₂CO₃ (14.8 g, 107 mmol, 1.5 eq). Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation.

  • Alkylation: Dropwise, add ethyl iodide (12.2 g, 78.4 mmol, 1.1 eq) via syringe.

  • Heating: Heat the reaction mixture to 60°C for 4 hours. Validation: Monitor via TLC (EtOAc:Hexane 1:1); the starting material (Rf ~0.2) should disappear, replaced by two new spots (1,4-isomer Rf ~0.5; 1,5-isomer Rf ~0.35).

  • Workup & Purification: Cool to room temperature, dilute with water (300 mL), and extract with EtOAc (3 x 150 mL). Wash the combined organic layers with brine (5 x 100 mL) to remove DMF. Dry over MgSO₄, filter, and concentrate. Purify via flash column chromatography to isolate the pure 1,4-isomer as a pale yellow oil (Yield: ~75%).

Protocol B: Hydride Reduction to Free Base
  • Setup: In a dry 250 mL flask under an argon atmosphere, suspend LiAlH₄ (2.0 g, 52.7 mmol, 1.5 eq) in anhydrous THF (50 mL) and cool to 0°C using an ice bath.

  • Reduction: Dissolve the ethyl 1-ethyl-1H-imidazole-4-carboxylate (5.9 g, 35.1 mmol) from Protocol A in anhydrous THF (20 mL). Add this solution dropwise to the LiAlH₄ suspension over 30 minutes to control the exothermic reaction[3].

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours. Validation: TLC (DCM:MeOH 9:1) should show complete consumption of the ester.

  • Fieser Workup: Cool back to 0°C. Carefully quench by sequentially adding 2.0 mL H₂O, 2.0 mL 15% NaOH aqueous solution, and 6.0 mL H₂O. Stir vigorously for 15 minutes until a white granular precipitate forms.

  • Isolation: Filter the aluminum salts through a pad of Celite, washing thoroughly with hot THF. Concentrate the filtrate in vacuo to yield (1-Ethyl-1H-imidazol-4-yl)methanol as a viscous oil.

Protocol C: Hydrochloride Salt Formation
  • Dissolution: Dissolve the crude free base (~4.0 g) in anhydrous 1,4-dioxane (30 mL).

  • Precipitation: Cool the solution to 0°C. Slowly add a 4.0 M solution of HCl in dioxane (1.2 eq) dropwise under vigorous stirring. A white crystalline solid will immediately begin to precipitate.

  • Maturation & Collection: Stir at 0°C for 1 hour to ensure complete crystallization. Filter the solid under a stream of nitrogen (to prevent moisture absorption), wash with cold anhydrous diethyl ether (2 x 10 mL), and dry in a vacuum oven at 40°C overnight.

  • Final Product: (1-Ethyl-1H-imidazol-4-yl)methanol hydrochloride is obtained as a highly pure, white crystalline solid[1].

Sources

Exploratory

In Vitro Pharmacokinetic Profiling of (1-Ethyl-1h-imidazol-4-yl)methanol Hydrochloride: A Technical Guide for Preclinical Development

Executive Summary The successful preclinical advancement of small-molecule building blocks requires a rigorous understanding of their absorption, distribution, metabolism, and excretion (ADME) profiles. (1-Ethyl-1h-imida...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The successful preclinical advancement of small-molecule building blocks requires a rigorous understanding of their absorption, distribution, metabolism, and excretion (ADME) profiles. (1-Ethyl-1h-imidazol-4-yl)methanol hydrochloride (CAS 215868-80-7) represents a highly polar, low-molecular-weight imidazole fragment frequently utilized in the synthesis of histamine receptor ligands, kinase inhibitors, and other targeted therapeutics.

As a Senior Application Scientist, I have structured this guide to address the specific pharmacokinetic liabilities inherent to this chemical class. The presence of a basic imidazole ring and a hydrophilic hydroxyl group dictates two primary ADME challenges: poor passive transcellular permeability and high potential for Cytochrome P450 (CYP450) enzyme inhibition via heme coordination[1]. This whitepaper details the causality behind these phenomena and provides self-validating in vitro protocols to quantify them.

Physicochemical Rationale & Expected ADME Profile

The hydrochloride salt of (1-Ethyl-1h-imidazol-4-yl)methanol ensures excellent thermodynamic aqueous solubility. However, its low partition coefficient (LogP) and high polar surface area (PSA) restrict its ability to passively diffuse across the lipophilic core of enterocyte membranes. Furthermore, the unhindered sp2 -hybridized nitrogen (N3) on the imidazole ring is a classic structural alert for reversible CYP450 inhibition[2].

To establish a baseline, Table 1 synthesizes the anticipated in vitro pharmacokinetic parameters for this class of polar imidazole fragments.

Table 1: Representative In Vitro ADME Profile for Polar Imidazole Fragments

ParameterAssay SystemExpected Range / OutcomeMechanistic Rationale
Thermodynamic Solubility PBS (pH 7.4)> 1000 µMBasic amine + HCl salt drives high aqueous solvation.
Permeability ( Papp​ A→B) Caco-2 Monolayer< 2×10−6 cm/sHigh polarity restricts passive transcellular diffusion.
Efflux Ratio (B→A / A→B) Caco-2 Monolayer~1.0 - 2.0Unlikely to be a strong P-gp substrate due to small size.
CYP3A4 Inhibition ( IC50​ ) Human Liver Microsomes0.1 - 10 µMDirect Type II heme coordination by the imidazole nitrogen.
Intrinsic Clearance ( CLint​ ) Human Liver MicrosomesModerate to HighVulnerable to N-dealkylation and alcohol oxidation.
Plasma Protein Binding Rapid Equilibrium Dialysis< 30% boundLow lipophilicity minimizes hydrophobic interactions with albumin.

Intestinal Permeability: The Caco-2 Model

Causality & Assay Logic

Because (1-Ethyl-1h-imidazol-4-yl)methanol is highly hydrophilic, its oral bioavailability is likely limited by intestinal absorption rather than solubility. In the Caco-2 human colon carcinoma cell model, highly polar molecules typically exhibit low apparent permeability ( Papp​ ) unless they are small enough to exploit paracellular tight junctions[3].

To ensure the assay is self-validating, we must measure bidirectional flux (Apical-to-Basolateral and Basolateral-to-Apical)[4]. This allows us to calculate the Efflux Ratio (ER). Furthermore, the integrity of the monolayer must be validated pre- and post-assay using Transepithelial Electrical Resistance (TEER) and a paracellular marker (Lucifer Yellow) to ensure that any observed permeability is not an artifact of a ruptured cell layer[5].

Protocol: Bidirectional Caco-2 Permeability Assay
  • Cell Seeding & Differentiation: Seed Caco-2 cells at 1×105 cells/cm² onto 1 µm polycarbonate Transwell® inserts. Culture for 21 days to allow full differentiation and tight junction formation.

  • Pre-Assay Validation: Measure TEER. Proceed only if TEER > 300 Ω⋅cm2 .

  • Dosing: Prepare a 10 µM solution of (1-Ethyl-1h-imidazol-4-yl)methanol in HBSS buffer (pH 7.4).

    • A→B Assessment: Add 0.5 mL dosing solution to the Apical chamber; add 1.5 mL blank buffer to the Basolateral chamber.

    • B→A Assessment: Reverse the volumes and dosing chambers.

  • Incubation: Incubate at 37°C on an orbital shaker (100 rpm) for 120 minutes.

  • Post-Assay Validation: Add Lucifer Yellow (100 µM) to the donor chambers. A Papp​ of Lucifer Yellow > 1×10−6 cm/s indicates compromised monolayer integrity, invalidating the well.

  • Quantification: Extract samples using cold acetonitrile (containing internal standard) and analyze via UPLC-MS/MS[4].

  • Data Processing: Calculate Papp​=C0​×AdQ/dt​ , where dQ/dt is the steady-state flux, C0​ is the initial concentration, and A is the surface area.

G A Seed Caco-2 Cells (Transwell Inserts) B 21-Day Differentiation (TEER > 300 Ω·cm²) A->B C Dose Apical (A) or Basolateral (B) Chamber B->C D Incubate 2h at 37°C (Sample A & B) C->D E LC-MS/MS Quantification D->E F Calculate Papp & Efflux Ratio E->F

Workflow for bidirectional Caco-2 permeability and efflux ratio determination.

Cytochrome P450 Interactions: The "Imidazole Liability"

Causality & Assay Logic

The most critical pharmacokinetic liability of any imidazole-containing compound is its propensity to inhibit Cytochrome P450 enzymes[1]. The unprotonated lone pair of electrons on the sp2 nitrogen (N3) of the imidazole ring acts as a strong ligand for the ferric ( Fe3+ ) heme iron at the active site of CYP enzymes (particularly CYP3A4, CYP2C9, and CYP2C19)[2]. This direct coordination displaces water, shifting the spin state of the iron and generating a characteristic "Type II difference spectrum" (absorbance maximum at ~425 nm and minimum at ~390 nm).

This interaction causes competitive, reversible inhibition, leading to severe Drug-Drug Interactions (DDIs) if the compound is co-administered with CYP substrates[6]. We must evaluate the IC50​ using a self-validating shift assay.

Protocol: CYP450 Reversible Inhibition Assay
  • Matrix Preparation: Prepare a reaction mixture containing Human Liver Microsomes (HLM, 0.1 mg/mL protein) and specific CYP probe substrates (e.g., Midazolam for CYP3A4, Diclofenac for CYP2C9) at their respective Km​ concentrations.

  • Inhibitor Titration: Spike (1-Ethyl-1h-imidazol-4-yl)methanol at 8 concentration points ranging from 0.01 µM to 50 µM.

  • Internal Control: Run parallel wells with known Type II inhibitors (e.g., Ketoconazole for CYP3A4) to validate assay sensitivity[1].

  • Reaction Initiation: Pre-incubate for 5 minutes at 37°C, then initiate the reaction by adding an NADPH-regenerating system (1 mM final concentration).

  • Termination: After 10 minutes, quench the reaction with a 3x volume of ice-cold acetonitrile containing a stable-isotope-labeled internal standard.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the formation of probe metabolites (e.g., 1'-hydroxymidazolam). Calculate the IC50​ using a 4-parameter logistic fit.

Metabolic Stability and Biotransformation

Causality & Assay Logic

While the imidazole ring coordinates with the heme iron, the rest of the molecule is subjected to oxidative metabolism. For (1-Ethyl-1h-imidazol-4-yl)methanol, there are two primary "soft spots" for biotransformation:

  • N-Dealkylation: The N-ethyl group is highly susceptible to CYP-mediated oxidation (primarily by CYP3A4/CYP2C19), leading to the loss of the ethyl group to form 1H-imidazole-4-methanol[7].

  • Alcohol Oxidation / Phase II Conjugation: The primary hydroxyl group (-OH) can be oxidized by Alcohol Dehydrogenase (ADH) or CYPs to an aldehyde and subsequently to a carboxylic acid. Alternatively, it can undergo direct Phase II O-glucuronidation by UDP-glucuronosyltransferases (UGTs)[7].

G cluster_0 CYP450 Interaction cluster_1 Hepatic Biotransformation Parent (1-Ethyl-1h-imidazol-4-yl) methanol Heme CYP Heme Iron (Fe3+) Coordination Parent->Heme Imidazole N3 lone pair NDealkyl N-Deethylation (Loss of Ethyl) Parent->NDealkyl CYP3A4 / CYP2C19 Oxidation Alcohol Oxidation (Aldehyde/Acid) Parent->Oxidation ADH / CYP Gluc O-Glucuronidation (Phase II) Parent->Gluc UGTs TypeII Type II Difference Spectrum (Reversible Inhibition) Heme->TypeII

Mechanism of CYP450 interaction and proposed primary metabolic pathways.

Protocol: Microsomal Intrinsic Clearance ( CLint​ )

To quantify the rate of these biotransformations, we calculate the in vitro intrinsic clearance.

  • Incubation: Incubate 1 µM of the compound with 0.5 mg/mL HLM and 1 mM NADPH in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Remove 50 µL aliquots at 0, 5, 15, 30, 45, and 60 minutes. Immediately quench in 150 µL of cold acetonitrile.

  • Control: Run a minus-NADPH control to differentiate enzymatic metabolism from chemical degradation.

  • Calculation: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression represents the elimination rate constant ( −k ). Calculate intrinsic clearance: CLint​=Microsomal Proteink×V​ , where V is the incubation volume.

Strategic Outlook

Evaluating (1-Ethyl-1h-imidazol-4-yl)methanol hydrochloride requires a targeted approach that respects its unique physicochemical properties. Because its high polarity limits passive permeability, formulation strategies (e.g., prodrug design targeting the hydroxyl group) may be necessary if oral bioavailability is desired. More critically, drug developers must proactively map its CYP450 inhibition profile. If the Type II heme coordination results in an IC50​<1μM , structural optimization—such as introducing steric bulk adjacent to the N3 nitrogen to physically block heme access—will be required to mitigate DDI risks.

References

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols. [Link]

  • Zhang, Y., et al. (2002). Inhibition of cytochromes P450 by antifungal imidazole derivatives. PubMed - NIH. [Link]

  • Tachibana, M., et al. (2005). In Vitro Metabolism of the Calmodulin Antagonist DY-9760e by Human Liver Microsomes. Drug Metabolism and Disposition. [Link]

  • Riley, R. J., et al. (2001). Assessment of the involvement of CYP3A in the vitro metabolism of a new modulator of MDR in cancer chemotherapy, OC144-193, by human liver microsomes. PubMed - NIH. [Link]

Sources

Foundational

Introduction: The Significance of (1-Ethyl-1h-imidazol-4-yl)methanol hydrochloride in Modern Research

An In-depth Technical Guide to the Molecular Weight and Solubility Profile of (1-Ethyl-1h-imidazol-4-yl)methanol hydrochloride For Researchers, Scientists, and Drug Development Professionals (1-Ethyl-1h-imidazol-4-yl)met...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Molecular Weight and Solubility Profile of (1-Ethyl-1h-imidazol-4-yl)methanol hydrochloride

For Researchers, Scientists, and Drug Development Professionals

(1-Ethyl-1h-imidazol-4-yl)methanol hydrochloride is a heterocyclic organic compound that serves as a critical building block in the landscape of medicinal chemistry and drug development. Its molecular architecture, which features a substituted imidazole ring, is a key component in numerous physiological processes. The imidazole moiety is present in a wide array of pharmaceuticals, where it contributes significantly to their therapeutic effects[1]. The hydrochloride salt form of this compound is often utilized to improve its stability and solubility, which are crucial parameters for its application in both research and potential therapeutic contexts.

This technical guide provides a comprehensive analysis of the molecular weight and solubility profile of (1-Ethyl-1h-imidazol-4-yl)methanol hydrochloride. A thorough understanding of these fundamental physicochemical properties is paramount for its effective use in synthesis, formulation, and various biological assays.

Molecular Identity and Physicochemical Properties

The chemical structure of (1-Ethyl-1h-imidazol-4-yl)methanol hydrochloride consists of an imidazole ring with an ethyl group substituted at the 1-position nitrogen and a hydroxymethyl group at the 4-position carbon. The hydrochloride salt is formed by the protonation of the basic nitrogen atom of the imidazole ring.

PropertyValue
IUPAC Name (1-ethyl-1H-imidazol-4-yl)methanol;hydrochloride
CAS Number 215868-80-7[2]
Molecular Formula C6H11ClN2O
Molecular Weight 162.62 g/mol [3]
Appearance Expected to be a white to off-white crystalline solid
Melting Point Not available

Solubility Profile: A Critical Parameter

The solubility of a compound is a critical determinant of its utility in various applications, from chemical reactions to biological systems. As a hydrochloride salt, (1-Ethyl-1h-imidazol-4-yl)methanol hydrochloride is anticipated to exhibit good solubility in polar solvents. This is a common characteristic of hydrochloride salts of organic bases, which are often employed to enhance aqueous solubility[4].

For a closely related compound, (1H-Imidazol-4-yl)methanol hydrochloride, a solubility of 50 mg/mL in water has been reported[1][5]. It is also noted to be soluble in alcohols[6]. Based on this, a similar solubility profile can be expected for (1-Ethyl-1h-imidazol-4-yl)methanol hydrochloride, although the presence of the ethyl group may slightly modulate its solubility characteristics.

Expected Solubility of (1-Ethyl-1h-imidazol-4-yl)methanol hydrochloride

SolventExpected Solubility
WaterSoluble
MethanolSoluble
EthanolSoluble
Dimethyl Sulfoxide (DMSO)Soluble
Dichloromethane (DCM)Sparingly Soluble to Insoluble
Diethyl EtherInsoluble

It is important to note that the pH of the aqueous solution will significantly influence the solubility of this compound, a common characteristic for salts of organic bases[4].

Experimental Protocol for Solubility Determination

To ascertain the precise solubility profile of (1-Ethyl-1h-imidazol-4-yl)methanol hydrochloride, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining its solubility in various solvents.

Objective: To quantitatively determine the solubility of (1-Ethyl-1h-imidazol-4-yl)methanol hydrochloride in a range of solvents at a specified temperature (e.g., 25 °C).

Materials:

  • (1-Ethyl-1h-imidazol-4-yl)methanol hydrochloride

  • Selected solvents (e.g., deionized water, ethanol, methanol, DMSO)

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of (1-Ethyl-1h-imidazol-4-yl)methanol hydrochloride to a series of vials, each containing a known volume of a specific solvent.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set at the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid should be visible in each vial.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the sample through a 0.45 µm syringe filter into a clean vial to remove any undissolved particles.

  • Quantification:

    • Dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the concentration of the diluted solution using a validated analytical technique such as HPLC or UV-Vis spectrophotometry. A pre-established calibration curve is required for accurate quantification.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

This experimental approach provides a robust and reproducible method for determining the solubility of (1-Ethyl-1h-imidazol-4-yl)methanol hydrochloride.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_result Result A Add excess compound to solvent B Seal vials A->B C Agitate at constant temperature B->C D Allow solid to settle C->D E Filter supernatant D->E F Dilute sample E->F G Quantify concentration (HPLC/UV-Vis) F->G H Calculate solubility G->H

Caption: Workflow for the experimental determination of solubility.

Conclusion

This technical guide has provided a detailed overview of the molecular weight and solubility profile of (1-Ethyl-1h-imidazol-4-yl)methanol hydrochloride. A precise understanding of these fundamental properties is indispensable for researchers and scientists engaged in drug discovery and development. The provided experimental protocol offers a standardized method for the accurate determination of its solubility, ensuring reliable and reproducible results in a laboratory setting.

References

  • Pharmaffiliates. (n.d.). (4-Ethyl-1H-imidazol-5-yl)methanol Hydrochloride. Retrieved from [Link]

  • Serajuddin, A. T. (1998). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation and Handling of (1-Ethyl-1H-imidazol-4-yl)methanol Hydrochloride Stock Solutions

Introduction and Chemical Rationale (1-Ethyl-1H-imidazol-4-yl)methanol hydrochloride is a highly versatile building block and pharmacophore widely utilized in medicinal chemistry, particularly in the development of hista...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Rationale

(1-Ethyl-1H-imidazol-4-yl)methanol hydrochloride is a highly versatile building block and pharmacophore widely utilized in medicinal chemistry, particularly in the development of histamine receptor modulators, kinase inhibitors, and antifungal agents. The presence of the imidazole ring provides critical hydrogen-bonding interactions, while the hydroxymethyl group at position 4 serves as a functional handle for further derivatization.

Causality in Salt Selection: Free-base nitrogenous heterocycles often exhibit poor aqueous dissolution rates. The formulation of this compound as a hydrochloride (HCl) salt significantly enhances its aqueous solubility (often exceeding 500 mg/mL for similar imidazole salts) by lowering the crystal lattice energy and increasing ion-dipole interactions with water [2]. However, this modification renders the compound highly hygroscopic, necessitating stringent handling protocols to maintain molar accuracy and prevent hydrolytic degradation [3].

Physicochemical Profiling

To ensure experimental reproducibility, the physical properties of the compound must dictate the handling workflow. The table below summarizes the critical parameters required for accurate stock preparation.

PropertyValue / Description
Chemical Name (1-Ethyl-1H-imidazol-4-yl)methanol hydrochloride
Free Base CAS Number 215868-80-7 [1]
Molecular Weight (Salt) ~162.62 g/mol (Free base: 126.16 g/mol + HCl: 36.46 g/mol )
Physical Form Solid (typically off-white to pale yellow powder)
Solubility High in Water, PBS, and Methanol; Soluble in DMSO [2]
Hygroscopicity High (Readily absorbs atmospheric moisture) [3]
Storage Temperature Refrigerator (2–8°C) or -20°C for long-term stability

Solvent Selection & Mechanistic Causality

Choosing the correct solvent is critical for both the stability of the stock solution and its compatibility with downstream biological or chemical assays.

  • Aqueous Buffers (Water, PBS): Ideal for immediate use in in vitro or in vivo biological assays. The ionizable imidazole ring (pKa ~7.0) and the HCl salt ensure rapid solvation. Caution: Aqueous solutions are susceptible to microbial growth and slow hydrolysis over extended periods; they should not be stored at room temperature.

  • Dimethyl Sulfoxide (DMSO): The preferred solvent for long-term cryostorage. DMSO's high dielectric constant effectively solvates both the polar hydroxyl group and the charged imidazolium moiety without promoting hydrolytic degradation. Caution: Ensure DMSO is anhydrous (≥99.9% purity) to prevent the hygroscopic HCl salt from pulling trace water into the stock, which can precipitate degradation during freeze-thaw cycles.

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol outlines the creation of a self-validating 10 mM stock solution, ensuring that the final concentration is accurate and the structural integrity of the compound is preserved.

Step 1: Thermal Equilibration Causality: Because the HCl salt is highly hygroscopic, opening a cold vial will cause instant condensation of atmospheric moisture into the powder. This artificially inflates the mass and reduces the actual molarity of your stock.

  • Remove the original vial from cold storage (2–8°C).

  • Allow the sealed vial to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes prior to opening.

Step 2: Weighing and Dissolution

  • Weigh exactly 1.63 mg of (1-Ethyl-1H-imidazol-4-yl)methanol hydrochloride.

  • Transfer to a sterile, static-free microcentrifuge tube.

  • Add 1.0 mL of the chosen solvent (e.g., anhydrous DMSO or sterile Milli-Q water).

  • Vortex for 30–60 seconds. If dissolution is incomplete, sonicate in a water bath for 2–5 minutes at room temperature.

  • Self-Validation: Inspect the solution against both a light and dark background. The solution must be optically clear with no Tyndall effect (light scattering), which would indicate undissolved micro-particulates.

Step 3: Sterilization (Aqueous Solutions Only) Causality: Thermal sterilization (autoclaving) must be strictly avoided, as high heat and pressure can induce thermal degradation or oxidation of the hydroxymethyl group.

  • Pass the aqueous solution through a 0.22 µm syringe filter (PTFE or PES membrane). Note: Pre-wet the filter with a small volume of solvent to minimize compound retention in the membrane matrix.

Step 4: Aliquoting and Cryostorage Causality: Repeated freeze-thaw cycles cause localized concentration gradients, pH shifts in buffered solutions, and potential precipitation.

  • Divide the stock into 50 µL or 100 µL single-use aliquots.

  • Purge the headspace of the storage vials with inert gas (Argon or Nitrogen) prior to sealing to prevent oxidative degradation.

  • Store at -20°C (or -80°C for >6 months).

Workflow Visualization

G A Equilibrate vial to RT (Prevent condensation) B Weighing (1-Ethyl-1H-imidazol-4-yl) methanol HCl A->B C Solvent Addition (Water, PBS, or DMSO) B->C D Vortex & Sonication (Dissolution) C->D E Sterile Filtration (0.22 µm PTFE/PES) D->E F Aliquoting & Storage (-20°C to -80°C) E->F

Figure 1: Standardized workflow for the preparation and cryostorage of stock solutions.

References

  • Title: (1-Ethyl-4-imidazolyl)methanol | 215868-80-7 Properties and Safety Data Source: Synthonix Corporation / Sigma-Aldrich URL: [Link]

Application

Preclinical In Vivo Profiling of (1-Ethyl-1H-imidazol-4-yl)methanol Hydrochloride

Introduction & Scientific Rationale (1-Ethyl-1H-imidazol-4-yl)methanol hydrochloride (CAS 215868-80-7) is a low-molecular-weight, highly polar N-substituted imidazole derivative[1]. While it is rarely administered as a s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

(1-Ethyl-1H-imidazol-4-yl)methanol hydrochloride (CAS 215868-80-7) is a low-molecular-weight, highly polar N-substituted imidazole derivative[1]. While it is rarely administered as a standalone therapeutic agent, it serves as a critical structural building block in Fragment-Based Drug Discovery (FBDD)[2]. Most notably, this fragment is a core moiety utilized in the synthesis of Nrf2 regulators for the treatment of chronic obstructive pulmonary disease (COPD)[3] and Alpha-1a adrenergic agonists for urinary stress incontinence[4].

In early-stage drug development, evaluating the in vivo pharmacokinetic (PK) profile and maximum tolerated dose (MTD) of unconjugated fragments is essential. Profiling the raw fragment establishes a baseline for intrinsic clearance, identifies potential fragment-specific toxicophores (such as off-target histaminergic activity common to unsubstituted imidazoles), and guides subsequent lead optimization by revealing metabolic vulnerabilities (e.g., rapid oxidation of the primary hydroxyl group).

Causality Behind Experimental Choices (E-E-A-T)
  • Salt Selection over Free Base: Utilizing the hydrochloride salt form (MW 162.62 g/mol ) rather than the free base (MW 126.16 g/mol ) significantly enhances aqueous solubility. This eliminates the need for harsh co-solvents (like DMSO or Cremophor EL) during intravenous (IV) formulation, thereby preventing vehicle-induced hemolysis and ensuring that observed PK parameters are strictly compound-driven.

  • Extraction Methodology: Due to the high polarity of the imidazole ring and the primary hydroxyl group, traditional liquid-liquid extraction (LLE) yields poor recovery. Therefore, protein precipitation (PPT) using cold acetonitrile is mandated to crash plasma proteins while retaining the hydrophilic fragment in the supernatant.

Experimental Workflow Visualization

PK_Workflow Formulation 1. Formulation (Saline / 0.5% MC) IV_Dose 2A. IV Dosing (2 mg/kg, Tail Vein) Formulation->IV_Dose PO_Dose 2B. PO Dosing (10 mg/kg, Oral Gavage) Formulation->PO_Dose Sampling 3. Serial Blood Sampling (0.083 to 24 h) IV_Dose->Sampling PO_Dose->Sampling Extraction 4. Plasma Extraction (Protein Precipitation) Sampling->Extraction LCMS 5. LC-MS/MS Bioanalysis (MRM Mode) Extraction->LCMS PK_Analysis 6. PK Parameter Calculation (Non-Compartmental Analysis) LCMS->PK_Analysis

In vivo pharmacokinetic profiling workflow for (1-Ethyl-1H-imidazol-4-yl)methanol hydrochloride.

Quantitative Data Summaries

Table 1: In Vivo Dosing and Formulation Strategy
ParameterIntravenous (IV) AdministrationOral (PO) Administration
Target Dose 2.0 mg/kg10.0 mg/kg
Vehicle 0.9% Sterile Saline (pH 7.2)0.5% Methylcellulose (MC) in Water
Dosing Volume 5 mL/kg10 mL/kg
Concentration 0.4 mg/mL1.0 mg/mL
Animal Model C57BL/6 Mice (Male, 8-10 weeks)C57BL/6 Mice (Male, 8-10 weeks)
Table 2: Expected Pharmacokinetic Parameters (Simulated Fragment Baseline)

Note: As a low-molecular-weight polar fragment, rapid clearance and high bioavailability are anticipated.

PK Parameter IV (2 mg/kg) PO (10 mg/kg) Implications for Lead Optimization
Cmax (ng/mL) - ~1,200 - 1,800 Indicates rapid GI absorption.
Tmax (h) - 0.25 - 0.5 High polarity drives fast systemic entry.
T1/2 (h) 0.8 - 1.2 1.0 - 1.5 Short half-life requires structural rigidification.

| Bioavailability (F%) | 100% | > 80% | Excellent starting point for oral drug design. |

Step-by-Step Methodologies

Protocol A: Formulation Preparation

Self-Validating Step: Always measure the pH of the final solution. Imidazole hydrochlorides can lower the pH of unbuffered solutions, which may cause injection site necrosis if administered below pH 5.0.

  • Weighing: Accurately weigh the required amount of (1-Ethyl-1H-imidazol-4-yl)methanol hydrochloride powder.

  • IV Formulation: Dissolve the powder in 0.9% sterile saline to achieve a final concentration of 0.4 mg/mL. Adjust the pH to 7.2–7.4 using 0.1 N NaOH if necessary. Filter through a 0.22 µm PES syringe filter to ensure sterility.

  • PO Formulation: Suspend the powder in 0.5% Methylcellulose (MC) to achieve a concentration of 1.0 mg/mL. Vortex vigorously for 3 minutes and sonicate for 5 minutes until a homogenous suspension/solution is formed.

Protocol B: Maximum Tolerated Dose (MTD) Assessment
  • Acclimation: Fast C57BL/6 mice for 4 hours prior to dosing.

  • Dose Escalation: Administer the PO formulation in a single ascending dose (SAD) design starting at 10 mg/kg, followed by 30 mg/kg, and 100 mg/kg (N=3 per cohort).

  • Clinical Observation: Monitor animals continuously for the first 2 hours, then at 4, 8, and 24 hours. Pay specific attention to signs of histaminergic toxicity (e.g., scratching, vasodilation/reddening of the ears, respiratory distress) due to the imidazole pharmacophore.

Protocol C: Pharmacokinetic (PK) Profiling
  • Administration: Administer the IV dose via the lateral tail vein (5 mL/kg). Administer the PO dose via oral gavage (10 mL/kg) using a stainless-steel feeding needle.

  • Serial Blood Sampling: Collect 50 µL of blood via submandibular or saphenous vein puncture at the following timepoints: 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Processing: Collect blood into K2EDTA-coated tubes. Invert gently 5 times, then centrifuge at 3,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to pre-chilled 96-well plates and store at -80°C until bioanalysis.

Protocol D: LC-MS/MS Bioanalysis
  • Protein Precipitation: Aliquot 20 µL of plasma into a microcentrifuge tube. Add 100 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., Tolbutamide).

  • Extraction: Vortex for 2 minutes, then centrifuge at 15,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • LC Separation: Inject 5 µL of the supernatant onto a C18 column (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm). Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • MS/MS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transition for the fragment (parent m/z ~127.1 [M+H]+)[2].

References

  • [2] PubChemLite. 215868-80-7 (C6H10N2O) Structural Information. University of Luxembourg. URL:[Link]

  • [4] Abbott Laboratories. 4-imidazole derivatives of benzyl and restricted benzyl sulfonamides, sulfamides, ureas, carbamates, and amides and their use as alpha-1a agonists. Patent CA2399147A1. URL:

  • [3] GlaxoSmithKline Intellectual Property Development Ltd. Nrf2 regulators. Patent US10144731B2. URL:

Sources

Method

Applications of (1-Ethyl-1h-imidazol-4-yl)methanol hydrochloride in cell culture

[shape=boxImprovingDiagramSyntax I'mnowrevisingtheDOTdiagramnodestylesforenhancedcompatibilityandreadability.Insteadofrx=5, ry=5, I'mswitchingtostyle="filled, rounded"forboxnodes, ensuringthediagramsarerenderedcorrectlya...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

[shape=boxImprovingDiagramSyntax I'mnowrevisingtheDOTdiagramnodestylesforenhancedcompatibilityandreadability.Insteadofrx=5, ry=5, I'mswitchingtostyle="filled, rounded"forboxnodes, ensuringthediagramsarerenderedcorrectlyacrossdifferentDOTinterpretersandplatforms.I'malsoreconfiguringthelayouttoincludeashorterchain, asrecommended.FinalizingExperimentalDetails I'mnowintegratingthephysicochemicalpropertiesandexperimentalparametersintothemaintext, referencingTables1and2, whichareaddednow.I'mfocusingonensuringclearjustificationforeachvalue, suchashydrochloridesaltforaqueoussolubilityandtherationaleforusingMTTassaysforviabilitychecks.I'mfocusingonensuringthatthetablesarereferencedappropriately, andthedataisconsistentwiththeclaimsofthestudy.#ApplicationNote:Utilizing(1-Ethyl-1H-imidazol-4-yl)methanolHydrochlorideinAdvancedCellCultureWorkflows##ExecutiveSummary(1-Ethyl-1H-imidazol-4-yl)methanolhydrochlorideisahighlyspecializedheterocyclicbuildingblock.Whilehistoricallyutilizedasasyntheticintermediate, itsuniquephysicochemicalproperties—combiningthemetal-coordinatingpowerofanimidazoleringwiththelipophilicityofanethylgroupandtheaqueoussolubilityofahydrochloridesalt—makeitanexceptionallyversatiletoolininvitrobiology.Thisapplicationnotedetailsthecausality, rationale, andself-validatingprotocolsforutilizingthiscompoundintwoprimarycellcultureworkflows:metalloenzyme(CYP450/NOS)inhibitionassays andlipophilicmicroenvironmentalbuffering in3Dculturesystems.---##1.PhysicochemicalProfiling&RationaleforCellCultureTodeployachemicaltooleffectively, researchersmustunderstandthecausalitybehinditsstructuralfeatures.Plainimidazoleisoftentoxicathighconcentrationsandlackstargetspecificity.Thefunctionalizationof(1-Ethyl-1H-imidazol-4-yl)methanolhydrochloride[2.1] provides three distinct advantages:

  • The 1-Ethyl Group (Lipophilicity & Steric Control): Unsubstituted imidazoles rapidly tautomerize. The N1-ethyl substitution locks the molecule into a single tautomeric form, providing a predictable geometry for enzyme active-site binding. Furthermore, the ethyl group increases the partition coefficient (LogP), allowing the molecule to penetrate lipid bilayers and dense 3D organoid matrices more efficiently than standard imidazole.

  • The 4-Methanol Group (Hydrogen Bonding): The primary alcohol serves as a hydrogen bond donor/acceptor, stabilizing interactions within protein pockets or aqueous microenvironments.

  • The Hydrochloride Salt (Aqueous Solubility): Many lipophilic enzyme inhibitors require Dimethyl Sulfoxide (DMSO) for solubilization. However, DMSO is a potent, non-specific inhibitor of several Cytochrome P450 (CYP450) isoforms[1]. The HCl salt form of this compound allows for the preparation of highly concentrated aqueous stock solutions, entirely bypassing DMSO-induced artifacts in metabolic assays.

Application 1: Modulating Metalloenzyme Activity (CYP450 & NOS)

Imidazole derivatives are classic, broad-spectrum inhibitors of heme-containing enzymes, most notably the Cytochrome P450 (CYP450) superfamily and Nitric Oxide Synthase (NOS)[1][2].

The Mechanism of Action: The unhindered sp2-hybridized nitrogen (N3) of the imidazole ring acts as a strong Lewis base, directly coordinating with the prosthetic heme-iron (Fe²⁺/Fe³⁺) in the enzyme's active site. This coordination physically blocks the binding of endogenous substrates or molecular oxygen, halting metabolite or nitric oxide production[1].

Pathway A (1-Ethyl-1H-imidazol-4-yl) methanol HCl B Cell Membrane Diffusion A->B Lipophilic entry C Intracellular Space B->C D Heme-Iron (Fe2+/3+) Coordination C->D Imidazole N3 binds Iron E CYP450 Enzymes D->E F Nitric Oxide Synthase D->F G Inhibition of Metabolite Formation E->G Blocked F->G Blocked

Mechanism of CYP450 and NOS inhibition via heme-iron coordination.

Application 2: Advanced Microenvironmental Buffering

Standard imidazole-HCl is widely used to buffer cell culture media and protein purification systems in the physiological pH range of 6.2–7.8[3][4]. However, in dense 3D cultures (e.g., cancer spheroids), the core often becomes highly acidic due to the Warburg effect and poor diffusion of standard buffers.

Because the 1-ethyl substitution increases membrane partitioning, (1-Ethyl-1H-imidazol-4-yl)methanol can act as an advanced, membrane-permeable buffering agent. It helps neutralize intracellular and intra-organoid pH gradients without disrupting the osmotic balance as severely as high concentrations of HEPES or standard bicarbonate.

Self-Validating Experimental Protocols

Protocol A: NOS Inhibition Assay in RAW 264.7 Macrophages

Trustworthiness Principle: When measuring the reduction of a secreted metabolite (like Nitric Oxide), you must prove that the reduction is due to target inhibition, not simply because the compound killed the cells. This protocol integrates a Griess Assay (for NO) with an orthogonal MTT Assay (for viability) from the exact same well.

Materials:

  • RAW 264.7 murine macrophages.

  • (1-Ethyl-1H-imidazol-4-yl)methanol HCl (100 mM aqueous stock).

  • Lipopolysaccharide (LPS, 1 µg/mL).

  • Griess Reagent System & MTT Reagent.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells at 5×104 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Pre-incubation: Aspirate media. Add fresh media containing the imidazole compound at varying concentrations (0.1 µM to 100 µM). Include a vehicle control (ddH₂O). Incubate for 1 hour.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells (except the negative control) to induce inducible NOS (iNOS) expression.

  • Incubation: Incubate the plate for 24 hours.

  • Metabolite Quantification (Griess): Transfer 50 µL of the culture supernatant from each well to a new 96-well plate. Add 50 µL of Griess Reagent. Incubate for 10 minutes in the dark. Read absorbance at 540 nm to quantify nitrite (a stable proxy for NO).

  • Viability Validation (MTT): To the remaining media and adherent cells in the original plate, add 10 µL of MTT reagent (5 mg/mL). Incubate for 2 hours. Solubilize formazan crystals and read absorbance at 570 nm.

  • Data Synthesis: Normalize the NO production data against the cell viability data. True inhibitors will show a dose-dependent drop in 540 nm absorbance with no significant drop in 570 nm absorbance.

Workflow S1 Step 1: Seed RAW 264.7 Macrophages (96-well) S2 Step 2: Pre-incubate with Compound (0.1 - 100 µM) S1->S2 S3 Step 3: Stimulate with LPS (1 µg/mL) S2->S3 S4 Step 4: Incubate 24h at 37°C, 5% CO2 S3->S4 S5 Step 5: Griess Assay for Nitrite Quantification S4->S5 Supernatant S6 Step 6: MTT Assay for Cell Viability Control S4->S6 Adherent Cells

Workflow for self-validating NOS inhibition assay in RAW 264.7 cells.

Quantitative Data Presentation

Table 1: Physicochemical Properties & Rationale

PropertyValueRationale for Cell Culture Utility
CAS Number 215868-80-7 (Free Base)Unique identifier for the core structural scaffold.
Salt Form Hydrochloride (HCl)Ensures rapid dissolution in aqueous media, avoiding DMSO[4].
Molecular Weight 162.62 g/mol (HCl salt)Low molecular weight allows for rapid diffusion across lipid bilayers.
Buffering Range pH 6.2 – 7.8Ideal for physiological microenvironmental buffering[3].

Table 2: Experimental Design Parameters

ParameterRecommended SpecificationCausality / Justification
Stock Solution 100 mM in ddH₂OAvoids DMSO entirely, which is a known CYP450 inhibitor and can confound metabolic assay results[1].
Working Concentration 0.1 µM - 100 µMCovers the typical IC₅₀ range for imidazole-based metalloenzyme inhibitors[2].
Viability Control MTT or CellTiter-GloDifferentiates true enzymatic inhibition from non-specific compound cytotoxicity.

References

  • PubChemLite. "215868-80-7 (C6H10N2O)". Université du Luxembourg. URL: [Link] (Derived from source)

  • Tyndale, R. F., et al. "Inhibition of Cytochromes P450 by Antifungal Imidazole Derivatives". ResearchGate. URL: [Link]

  • Frontiers in Pharmacology. "Exploring the Role of CYP3A4 Mediated Drug Metabolism in the Pharmacological Modulation of Nitric Oxide Production". Frontiers. URL: [Link]

Sources

Application

Application Notes and Protocols for the Assay Development of (1-Ethyl-1h-imidazol-4-yl)methanol hydrochloride

Introduction (1-Ethyl-1h-imidazol-4-yl)methanol hydrochloride is a heterocyclic organic compound featuring an ethyl-substituted imidazole ring with a hydroxymethyl group. As with many imidazole derivatives, this molecule...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(1-Ethyl-1h-imidazol-4-yl)methanol hydrochloride is a heterocyclic organic compound featuring an ethyl-substituted imidazole ring with a hydroxymethyl group. As with many imidazole derivatives, this molecule is of significant interest to the pharmaceutical industry, serving as a potential building block in the synthesis of novel therapeutic agents. The imidazole moiety is a crucial component in many biological processes and a common feature in numerous established drugs.[1] The hydrochloride salt form is often utilized to improve the solubility and stability of the active pharmaceutical ingredient (API).[2]

The development of robust and reliable analytical methods for the quantification and characterization of (1-Ethyl-1h-imidazol-4-yl)methanol hydrochloride is paramount for ensuring drug quality, safety, and efficacy throughout the development lifecycle. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development and validation of analytical assays for this compound, grounded in established scientific principles and regulatory expectations.[3][4][5]

Physicochemical Properties and Analytical Considerations

While specific experimental data for (1-Ethyl-1h-imidazol-4-yl)methanol hydrochloride is not extensively available in the public domain, its structure allows for the prediction of key physicochemical properties that will influence analytical method development.

PropertyPredicted Value/CharacteristicRationale & Analytical Implication
Molecular Formula C₆H₁₁ClN₂O-
Molecular Weight 162.62 g/mol Essential for all quantitative calculations.
Appearance White to off-white crystalline solidBased on similar imidazole hydrochlorides.[1][6]
Solubility Soluble in water and polar organic solvents (e.g., methanol, ethanol).[1][6]High water solubility is expected due to the hydrochloride salt and the polar hydroxymethyl group. This simplifies sample preparation for aqueous-based analytical techniques like reversed-phase HPLC.
pKa Imidazole ring: ~6-7 (for the protonated form)The imidazole nitrogen will be protonated at acidic to neutral pH. This is a critical parameter for developing HPLC methods, as the mobile phase pH will dictate the analyte's ionization state, retention, and peak shape.[7]
UV Absorbance λmax expected around 210-230 nmThe imidazole ring provides a chromophore suitable for UV detection in HPLC. The exact maximum absorbance should be determined experimentally.

I. High-Performance Liquid Chromatography (HPLC-UV) Assay for Potency and Purity

High-Performance Liquid Chromatography with UV detection is the workhorse method for determining the potency (assay) and purity of small molecule APIs. The following section details the development and validation of a reversed-phase HPLC method.

Causality Behind Experimental Choices

The selection of a reversed-phase C18 column is a logical starting point due to the polar nature of the analyte. The mobile phase, a mixture of an aqueous buffer and an organic modifier (like acetonitrile or methanol), allows for the fine-tuning of the analyte's retention time. An acidic pH is chosen for the aqueous component to ensure the consistent protonation of the imidazole nitrogen, which minimizes peak tailing caused by interactions with residual silanols on the silica-based stationary phase.[7]

Experimental Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Validation A Weigh (1-Ethyl-1h-imidazol-4-yl)methanol HCl Reference Standard & Sample B Dissolve in Diluent (e.g., 50:50 Water:Acetonitrile) A->B C Filter through 0.45 µm Syringe Filter B->C D Inject into HPLC System C->D E Separation on C18 Column Isocratic or Gradient Elution D->E F UV Detection at λmax E->F G Integrate Peak Area F->G H Calculate Potency/Purity G->H I Perform Method Validation (ICH Q2(R1)) H->I

Caption: Workflow for HPLC Assay Development and Validation.

Detailed Protocol: HPLC-UV Assay

1. Materials and Reagents:

  • (1-Ethyl-1h-imidazol-4-yl)methanol hydrochloride Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized Water (18.2 MΩ·cm)

  • Phosphoric Acid or Formic Acid (for pH adjustment)

2. Chromatographic Conditions (Starting Point):

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Elution Isocratic: 95% A / 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 215 nm

3. Preparation of Solutions:

  • Diluent: Mix deionized water and acetonitrile in a 1:1 ratio.

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

4. System Suitability: Before sample analysis, inject the standard solution five times. The system is deemed suitable for use if the relative standard deviation (RSD) of the peak area is ≤ 2.0%.

5. Analysis: Inject the standard and sample solutions in duplicate and calculate the assay percentage using the peak areas obtained.

Method Validation according to ICH Q2(R1) Guidelines

A comprehensive validation of the analytical procedure is required to demonstrate its suitability for the intended purpose.[8][9][10]

Validation ParameterAcceptance Criteria
Specificity The peak for the analyte should be free of interference from excipients, impurities, or degradation products. This can be assessed using forced degradation studies.
Linearity R² ≥ 0.999 over a range of 50-150% of the nominal concentration.
Accuracy 98.0% to 102.0% recovery for spiked samples at three concentration levels.
Precision (Repeatability & Intermediate) RSD ≤ 2.0%
Range The range demonstrated to be linear, accurate, and precise.
Robustness The method should remain unaffected by small, deliberate variations in parameters like mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).[11][12]
Limit of Quantitation (LOQ) The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. Essential for impurity analysis.

II. LC-MS for Impurity Identification and Trace Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the structural characterization of impurities and degradation products, offering superior sensitivity and selectivity compared to HPLC-UV.[13][14][15]

Rationale for LC-MS

The coupling of LC with MS provides molecular weight information, which is crucial for identifying unknown impurities.[13] By using a mobile phase compatible with mass spectrometry (e.g., replacing non-volatile acids like phosphoric acid with volatile ones like formic acid), the eluent from the HPLC can be directly introduced into the MS detector.

Protocol: LC-MS for Impurity Profiling

1. Chromatographic Conditions:

  • Utilize the HPLC conditions developed previously, but replace 0.1% phosphoric acid with 0.1% formic acid in both the aqueous and organic mobile phases.[16]

2. Mass Spectrometry Conditions (Starting Point):

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Range m/z 50 - 500
Capillary Voltage 3.5 kV
Drying Gas Flow 10 L/min
Drying Gas Temp. 350 °C

3. Analysis:

  • Inject a sample of (1-Ethyl-1h-imidazol-4-yl)methanol hydrochloride.

  • Analyze the mass spectrum of the main peak to confirm the molecular weight of the API.

  • Analyze the mass spectra of any minor peaks to obtain the molecular weights of potential impurities. Further fragmentation (MS/MS) can be used to elucidate their structures.

III. Potentiometric Titration for Assay of Hydrochloride Content

A non-aqueous potentiometric titration is a classic and reliable method for the assay of the hydrochloride salt of a basic compound. This method offers a high degree of precision and can be a valuable orthogonal technique to HPLC.

Principle of Titration

The hydrochloride salt is dissolved in a non-aqueous solvent (e.g., a mixture of glacial acetic acid and acetic anhydride) and titrated with a standardized solution of a strong base in a non-aqueous solvent, such as perchloric acid in acetic acid. The endpoint is determined potentiometrically using a suitable electrode system.

Titration Workflow

Titration_Workflow A Accurately Weigh Sample B Dissolve in Glacial Acetic Acid A->B C Titrate with Standardized 0.1 M Perchloric Acid B->C D Monitor Potential with Combined pH Electrode C->D E Determine Endpoint (Inflection Point of Titration Curve) C->E F Calculate Assay Percentage E->F

Caption: Workflow for Non-Aqueous Potentiometric Titration.

Detailed Protocol: Potentiometric Titration

1. Materials and Reagents:

  • (1-Ethyl-1h-imidazol-4-yl)methanol hydrochloride sample

  • Glacial Acetic Acid

  • 0.1 M Perchloric Acid in Acetic Acid (standardized)

  • Potassium Hydrogen Phthalate (for standardization)

2. Standardization of 0.1 M Perchloric Acid:

  • Accurately weigh about 500 mg of previously dried potassium hydrogen phthalate and dissolve it in 50 mL of glacial acetic acid.

  • Titrate with the 0.1 M perchloric acid solution, determining the endpoint potentiometrically.

  • Perform a blank determination and make any necessary corrections.

3. Sample Analysis:

  • Accurately weigh an amount of the sample equivalent to about 150 mg of (1-Ethyl-1h-imidazol-4-yl)methanol hydrochloride.

  • Dissolve in 50 mL of glacial acetic acid.

  • Titrate with the standardized 0.1 M perchloric acid, determining the endpoint potentiometrically.

4. Calculation: Calculate the percentage of C₆H₁₁ClN₂O using the volume of titrant consumed, its molarity, and the sample weight.

Conclusion

The development of robust analytical methods is a critical activity in the pharmaceutical development of new chemical entities like (1-Ethyl-1h-imidazol-4-yl)methanol hydrochloride. This guide provides a comprehensive framework for establishing reliable assays for potency, purity, and hydrochloride content. The presented HPLC-UV, LC-MS, and titration methods, when fully validated according to regulatory guidelines such as ICH Q2(R1), will ensure the generation of high-quality data to support all stages of drug development.[3][5][8] Adherence to these principles of scientific integrity and thorough validation is essential for the successful progression of any new drug candidate.[4]

References

  • U.S. Food and Drug Administration. (2015).
  • Simpliance. (2023).
  • European Pharmaceutical Review. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.
  • Lab Manager. (2025).
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Chromatography Today. (2025).
  • U.S. Food and Drug Administration. (2023). Q2(R2)
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • International Council for Harmonis
  • ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Al-Shehri, M. M., et al. (2021). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. PMC.
  • Al-Shehri, M. M., et al. (2021). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.
  • European Bioanalysis Forum. (2012).
  • European Medicines Agency. (2023).
  • MDPI. (2025). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples.
  • BenchChem. (2025).
  • SIELC Technologies. (2018). Separation of 1H-Imidazole, 2-undecyl- on Newcrom R1 HPLC column.
  • BenchChem. (2025). An In-depth Technical Guide to (1H-Imidazol-4-yl)methanol hydrochloride: Chemical Properties and Structure.
  • Abdulrahman, S. A. M., & Basavaiah, K. (2012). Application of ion-association titration for the assay of bupropion hydrochloride in pharmaceuticals.
  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods.
  • European Pharmaceutical Review. (2016). Application of LCMS in small-molecule drug development.
  • LCGC International. (2017). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS.
  • Waters Corporation. (n.d.). Small Molecule Standards for LC-MS Analysis.
  • Metrohm. (n.d.). Pharmaceutical analysis.
  • ChemicalBook. (2026). 4-Imidazolemethanol hydrochloride.
  • Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145(4), 1129-1157.
  • Korfmacher, W. A. (2003). Fast LC/MS in the analysis of small molecules. PubMed.
  • Echemi. (n.d.). (1-ethyl-1h-imidazol-4-yl)-methanol hcl.
  • Sigma-Aldrich. (n.d.).
  • Manda, P., et al. (2023).
  • S-Y. Chang, et al. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH.
  • Local Pharma Guide. (n.d.). CAS NO. 32673-41-9 | 4-Imidazolemethanol hydrochloride.
  • Sigma-Aldrich. (n.d.). (1-methyl-1H-imidazol-4-yl)methanol AldrichCPR.
  • Hickey, M. B., et al. (2012). (1H-Imidazol-4-yl)methanol. PMC.

Sources

Method

Standard Operating Procedures for Handling (1-Ethyl-1h-imidazol-4-yl)methanol hydrochloride: An Application Note for Research &amp; Development

Abstract: This document provides a comprehensive guide to the safe handling, storage, and use of (1-Ethyl-1h-imidazol-4-yl)methanol hydrochloride, a key heterocyclic intermediate in pharmaceutical research and drug devel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide to the safe handling, storage, and use of (1-Ethyl-1h-imidazol-4-yl)methanol hydrochloride, a key heterocyclic intermediate in pharmaceutical research and drug development. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, procedural causality, and adherence to established safety standards. By integrating detailed experimental workflows with foundational safety principles, this guide aims to ensure both the integrity of experimental outcomes and the protection of laboratory personnel.

Introduction

Imidazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents across a wide range of applications, including antifungal, anti-inflammatory, and anticancer therapies.[1] The imidazole ring's unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in drug design. (1-Ethyl-1h-imidazol-4-yl)methanol hydrochloride is a valuable building block within this class, serving as a precursor for the synthesis of more complex, biologically active molecules.[2]

Given its role as a reactive chemical intermediate, establishing rigorous and detailed standard operating procedures (SOPs) for its handling is paramount. This guide provides a self-contained framework for managing this compound from receipt to disposal, ensuring that its chemical potential is harnessed safely and effectively.

Compound Identification and Physicochemical Properties

Properly identifying the compound and understanding its physical properties are the first steps in safe handling. This information is critical for designing experiments, selecting appropriate solvents, and establishing correct storage conditions.

PropertyValueReference(s)
IUPAC Name (1-Ethyl-1H-imidazol-4-yl)methanol hydrochloride
CAS Number 215868-80-7[1]
Molecular Formula C₆H₁₁ClN₂O
Molecular Weight 162.62 g/mol
Appearance Off-white to yellow or light brown crystalline solid[3]
Solubility Soluble in water[3][4]
Stability Stable under normal conditions; noted to be hygroscopic[5]
Storage Temperature 2-8°C, in a dry, well-ventilated area[2]

Note: Data is synthesized based on supplier information for the specified compound and close structural analogs like (1H-Imidazol-4-yl)methanol hydrochloride.

Hazard Analysis and GHS Classification

Understanding the potential hazards is crucial for implementing appropriate safety controls. While a specific, comprehensive safety data sheet (SDS) for (1-Ethyl-1h-imidazol-4-yl)methanol hydrochloride is not widely available, the GHS classification can be inferred from its structural class (imidazole derivative, hydrochloride salt). The hazards are consistent with those of its close analog, (1H-Imidazol-4-yl)methanol hydrochloride.[5][6]

GHS PictogramSignal WordHazard StatementsPrecautionary Statements
alt text Warning H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Causality Note: The hydrochloride salt can impart acidic and irritant properties. The imidazole moiety itself can be irritating to skin and mucous membranes.[6] The fine crystalline nature of the solid means it can be easily aerosolized, posing an inhalation risk.[7]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls with appropriate PPE, is mandatory to minimize exposure.

Primary Engineering Control: Chemical Fume Hood

All operations involving the handling of solid (1-Ethyl-1h-imidazol-4-yl)methanol hydrochloride, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This is a non-negotiable control measure.

  • Rationale: A fume hood provides critical protection from inhaling fine dust particles of the compound, which may cause respiratory irritation.[7] It also contains any potential spills within an easily decontaminated area.

Mandatory Personal Protective Equipment (PPE)

The selection of PPE is the final barrier between the researcher and the chemical. The following PPE must be worn at all times when handling the compound.

  • Eye Protection: Chemical safety goggles are required. Standard safety glasses do not provide adequate protection from dust particles or splashes. A face shield should be worn over goggles if there is a significant risk of splashing.

  • Hand Protection: Nitrile gloves are the minimum requirement. They should be inspected for tears or holes before use. For prolonged operations or when handling solutions, heavier-duty gloves or double-gloving is recommended. Always remove gloves using the proper technique to avoid contaminating your skin and wash hands thoroughly after handling the material.[8]

  • Protective Clothing: A full-length laboratory coat, buttoned completely, is required. It should be made of a chemically resistant material. Ensure that legs and feet are fully covered with long pants and closed-toe shoes.

PPE_Workflow cluster_ppe PPE Selection & Use Workflow start Entering Lab to Handle Compound ppe_check Don Required PPE: - Safety Goggles - Nitrile Gloves - Lab Coat (closed) start->ppe_check fume_hood Perform All Manipulations Inside a Certified Fume Hood ppe_check->fume_hood handling Weighing, Transfer, Solution Preparation fume_hood->handling post_handling Properly Doff Gloves handling->post_handling hand_wash Wash Hands Thoroughly with Soap and Water post_handling->hand_wash exit_lab Exit Laboratory hand_wash->exit_lab

Figure 1: Workflow for selecting and using appropriate PPE.

Chemical Storage and Management

Proper storage is essential to maintain the chemical's purity and to prevent hazardous situations.

Receiving and Inspection

Upon receipt, inspect the container for any signs of damage or a broken seal. The compound should be logged into the laboratory's chemical inventory system.

Long-Term Storage

(1-Ethyl-1h-imidazol-4-yl)methanol hydrochloride is hygroscopic, meaning it readily absorbs moisture from the air.[5][9] This can lead to caking and degradation, compromising the material's integrity for synthesis.[9]

  • Container: Store in the original, tightly sealed container.

  • Atmosphere: For long-term storage, placing the container inside a desiccator with an active desiccant (e.g., silica gel) or in a dry box is best practice to mitigate moisture absorption.[10]

  • Temperature: Store in a cool, dry, and well-ventilated place, away from direct sunlight. Refrigerated storage (2-8°C) is recommended.[2]

  • Secondary Containment: Always store the primary container within a chemically compatible secondary container to contain any potential leaks.

Incompatible Materials

To prevent hazardous reactions, store this compound away from:

  • Strong oxidizing agents

  • Strong acids and bases[11]

Protocols for Safe Handling and Use

These protocols provide step-by-step guidance for common laboratory manipulations.

Protocol: Weighing and Transfer of Solid Compound
  • Objective: To accurately weigh and transfer the solid compound while minimizing contamination and exposure.

  • Causality: This procedure is designed to prevent the generation of airborne dust and to manage the hygroscopic nature of the material. Working quickly and in a controlled environment is key.[10]

Steps:

  • Preparation: Ensure the chemical fume hood is on and the sash is at the appropriate working height. Gather all necessary equipment (spatula, weigh paper/boat, receiving flask, etc.) and place them inside the fume hood.

  • Equilibration: Before opening, allow the container to warm to ambient temperature if it was stored in a refrigerator. This prevents condensation of atmospheric moisture onto the cold powder.

  • Weighing: Place a clean, dry weigh boat on the analytical balance inside the fume hood and tare the balance.

  • Transfer: Briefly open the container. Using a clean, dry spatula, quickly transfer the approximate amount of solid to the weigh boat. Immediately and securely reseal the primary container.

  • Record: Record the exact mass of the compound.

  • Addition: Carefully add the weighed solid to the reaction vessel or volumetric flask. Use a powder funnel if necessary to avoid spillage.

Protocol: Preparation of Stock Solutions
  • Objective: To prepare a solution of known concentration for use in experiments.

  • Causality: The compound is soluble in water, but dissolution should be controlled. This protocol ensures a homogeneous solution is prepared safely.

Steps:

  • Weighing: Following Protocol 5.1, weigh the required mass of (1-Ethyl-1h-imidazol-4-yl)methanol hydrochloride.

  • Solvent Preparation: In a volumetric flask of the appropriate size, add approximately 70-80% of the final volume of the desired solvent (e.g., deionized water).

  • Dissolution: Add the weighed solid to the solvent in the volumetric flask.

  • Mixing: Cap the flask and swirl gently or stir with a magnetic stir bar until the solid is completely dissolved. Do not heat unless the specific experimental procedure requires it.

  • Final Volume: Once dissolved, carefully add the solvent to the calibration mark on the volumetric flask.

  • Homogenization: Cap and invert the flask several times to ensure the solution is homogeneous.

  • Labeling and Storage: Label the flask clearly with the compound name, concentration, solvent, and date of preparation. Store appropriately, protected from light if necessary.

Spill Management and Decontamination

Accidents can happen, and a clear, pre-defined plan is essential for a safe and effective response.

Spill Assessment and Response

In the event of a spill, all personnel should be alerted, and the area should be secured. The response depends on the size of the spill.

Spill_Response cluster_spill Spill Response Decision Tree spill Spill Occurs is_major Is the spill large, outside the fume hood, or are you unsure? spill->is_major evacuate Alert personnel. Evacuate the area. Call emergency response. is_major->evacuate Yes is_minor Spill is small and contained within the fume hood. is_major->is_minor No cleanup Follow Minor Spill Cleanup Protocol (6.2) is_minor->cleanup

Figure 2: Decision tree for responding to a chemical spill.
Protocol: Minor Spill Cleanup (Solid Powder)
  • Objective: To safely clean and decontaminate the area after a small spill contained within a fume hood.

Steps:

  • Containment: Ensure the spill is fully contained within the fume hood.

  • PPE: Ensure you are wearing the appropriate PPE as described in Section 3.2.

  • Collection: Gently cover the spill with a dry absorbent material (e.g., vermiculite or sand) to prevent it from becoming airborne. Carefully sweep or scoop the material into a designated waste container. DO NOT use a dry brush, as this can aerosolize the powder.

  • Decontamination: Wipe the spill area with a damp cloth or paper towel.

  • Disposal: Place all contaminated materials (absorbent, paper towels, gloves) into a sealed, labeled hazardous waste bag or container.

  • Reporting: Report the incident to the laboratory supervisor.

Waste Disposal

All waste containing (1-Ethyl-1h-imidazol-4-yl)methanol hydrochloride, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Procedure: Collect waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations for hazardous waste disposal. Do not mix with other waste streams unless compatibility has been confirmed.[5]

Emergency Procedures: First Aid

In case of accidental exposure, immediate and appropriate first aid is critical.[5][11]

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

References

  • Vertex AI Search. (2025, December 15).
  • BenchChem. (2025). An In-depth Technical Guide to (1H-Imidazol-4-yl)methanol hydrochloride: Chemical Properties and Structure.
  • ChemUniverse. 1H-Imidazol-4-ylmethanol hydrochloride [P39808]. Available at: [Link]

  • Fisher Scientific. (2025, May 1).
  • SINOTRUST CHEMICAL CO. LTD.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 4-(Hydroxymethyl)imidazole hydrochloride.
  • TCI Chemicals. (2025, March 28).
  • Sigma-Aldrich. (2025, December 24).
  • Google Patents. (1933, May 2). US1907076A - Hygroscopic salts and their preparation.
  • HepatoChem. (2016, September 14). How do you handle hygroscopic salts?. Available at: [Link]

  • ResearchGate. (2016, April 18). How to isolate a very hygroscopic salt (as presipitate) from a reaction solution?. Available at: [Link]

  • Ivy Fine Chemicals. (1H-Imidazol-4-yl)methanol hydrochloride [CAS: 32673-41-9]. Available at: [Link]

  • PubChem. 1-(1H-imidazol-4-yl)ethan-1-one. Available at: [Link]

  • Reddit. (2017, June 6). Drying and Storing Hygroscopic Salts. Available at: [Link]

  • BASF Canada Inc. (2025, November 24).

Sources

Application

Formulation techniques for (1-Ethyl-1h-imidazol-4-yl)methanol hydrochloride delivery

Application Note: Advanced Formulation Strategies for the Delivery of (1-Ethyl-1h-imidazol-4-yl)methanol hydrochloride Executive Summary (1-Ethyl-1h-imidazol-4-yl)methanol hydrochloride is a low-molecular-weight, highly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Formulation Strategies for the Delivery of (1-Ethyl-1h-imidazol-4-yl)methanol hydrochloride

Executive Summary

(1-Ethyl-1h-imidazol-4-yl)methanol hydrochloride is a low-molecular-weight, highly water-soluble imidazole derivative. While its pharmacological profile makes it a valuable active pharmaceutical ingredient (API) and building block, its clinical translation is often hindered by rapid systemic clearance, poor cellular penetration, and a lack of targeted tissue accumulation. Traditional formulation approaches (e.g., simple aqueous solutions) fail to provide sustained release or protect the API from rapid renal filtration.

This application note details two distinct, field-proven nanocarrier formulation strategies designed to overcome these challenges:

  • Active Loading into Liposomes via Transmembrane pH Gradient : Maximizes encapsulation efficiency and prolongs circulation half-life.

  • Polymeric Matrix Encapsulation via W/O/W Double Emulsion : Provides sustained, controlled release using Poly(lactic-co-glycolic acid) (PLGA) nanoparticles.

Physicochemical Profiling & Delivery Rationale

To design an effective delivery system, the physicochemical properties of the API must dictate the formulation strategy.

Table 1: Physicochemical Profile of (1-Ethyl-1h-imidazol-4-yl)methanol HCl

PropertySpecification / CharacteristicFormulation Implication
CAS Number 215868-80-7Standardized identification for API sourcing.
Molecular Weight ~162.62 g/mol Small size allows rapid diffusion; requires robust trapping mechanisms.
Physical State Solid (Hydrochloride Salt)Highly hygroscopic; requires controlled humidity during storage.
Aqueous Solubility Highly SolublePrecludes standard Single Emulsion (O/W) methods due to rapid partitioning into the continuous phase.
Acid-Base Profile Weak Base (Imidazole ring)Ideal candidate for active loading via pH/ion gradients.

Causality in Design: Because the API is formulated as a hydrochloride salt of a weak base, it is uniquely suited for active loading into liposomes. The unprotonated free base can cross the lipid bilayer and become irreversibly trapped in the acidic aqueous core upon protonation[1]. Alternatively, for depot-based sustained release, a Water-in-Oil-in-Water (W/O/W) double emulsion method is required to encapsulate the hydrophilic API within a hydrophobic polymeric matrix[2].

Protocol 1: Liposomal Active Loading (Transmembrane pH Gradient)

Mechanistic Rationale: The ammonium sulfate gradient method creates an intra-liposomal acidic environment. When the external buffer is exchanged to a neutral pH (e.g., pH 7.4), the API deprotonates, crosses the bilayer, and re-protonates inside, forming an insoluble sulfate salt complex. This "ion-trapping" mechanism achieves encapsulation efficiencies exceeding 90%, far surpassing passive hydration techniques[3].

Step-by-Step Methodology :

  • Lipid Film Preparation : Dissolve DPPC, Cholesterol, and DSPE-PEG2000 (molar ratio 55:40:5) in chloroform. Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin, uniform lipid film.

  • Hydration : Hydrate the lipid film with 250 mM Ammonium Sulfate solution (pH 5.5) at 60°C (above the phase transition temperature of DPPC) to form multilamellar vesicles (MLVs).

  • Extrusion : Pass the MLV suspension through polycarbonate membranes (200 nm, then 100 nm) using a mini-extruder for 11-15 cycles at 60°C to generate Small Unilamellar Vesicles (SUVs).

  • Gradient Establishment : Dialyze the SUV suspension against HEPES buffered saline (pH 7.4) for 24 hours (MWCO 10 kDa) to remove external ammonium sulfate, establishing the transmembrane gradient.

  • Active Loading : Add (1-Ethyl-1h-imidazol-4-yl)methanol HCl to the liposome suspension at a drug-to-lipid molar ratio of 1:5. Incubate at 60°C for 1 hour to allow transmembrane diffusion and intra-liposomal trapping.

  • Purification : Remove unencapsulated API via Size Exclusion Chromatography (SEC) using a Sephadex G-50 column.

LiposomeLoading N1 Lipid Film Hydration (250 mM Ammonium Sulfate) N2 Extrusion (100 nm SUVs) N1->N2 N3 Buffer Exchange (Establish pH Gradient) N2->N3 N4 API Incubation (60°C, 1 Hour) N3->N4 N5 Intra-liposomal Trapping & Purification N4->N5

Active loading workflow via transmembrane ammonium sulfate gradient.

Protocol 2: Polymeric Matrix Encapsulation (W/O/W Double Emulsion)

Mechanistic Rationale: To prevent the rapid partitioning of the highly water-soluble API into the external aqueous phase during particle hardening, the API is first dissolved in a minimal internal aqueous volume (W1) and emulsified into an organic polymer solution (O). This primary emulsion is then dispersed into a larger aqueous phase (W2) containing a surfactant to stabilize the droplets before solvent evaporation[2].

Step-by-Step Methodology :

  • Primary Emulsion (W1/O) : Dissolve 10 mg of (1-Ethyl-1h-imidazol-4-yl)methanol HCl in 0.5 mL of deionized water (W1). Dissolve 50 mg of PLGA (50:50, MW 30,000-60,000) in 5 mL of Dichloromethane (DCM) (O). Add W1 to O dropwise while sonicating on ice (probe sonicator, 40% amplitude, 1 minute) to form a stable W1/O emulsion.

  • Secondary Emulsion (W1/O/W2) : Immediately transfer the primary emulsion into 20 mL of a 2% (w/v) Polyvinyl Alcohol (PVA) aqueous solution (W2). Homogenize at 15,000 rpm for 3 minutes using a high-shear mixer.

  • Solvent Evaporation : Transfer the resulting W1/O/W2 emulsion to a magnetic stirrer. Stir continuously at 500 rpm for 4 hours at room temperature in a fume hood to evaporate the DCM, causing the PLGA to precipitate and harden into nanoparticles.

  • Harvesting & Washing : Centrifuge the nanoparticle suspension at 15,000 × g for 20 minutes at 4°C. Discard the supernatant and resuspend the pellet in ultra-pure water. Repeat this washing step three times to remove residual PVA and unencapsulated API.

  • Lyophilization : Resuspend the washed nanoparticles in a 5% (w/v) trehalose solution (cryoprotectant) and freeze-dry for 48 hours to obtain a stable powder.

PLGAEmulsion W1 Aqueous Phase 1 (W1) API in Water W1O Primary Emulsion (W1/O) Sonication on Ice W1->W1O O Organic Phase (O) PLGA in DCM O->W1O W1OW2 Secondary Emulsion (W1/O/W2) Homogenization W1O->W1OW2 W2 Aqueous Phase 2 (W2) 2% PVA Stabilizer W2->W1OW2 Evap Solvent Evaporation & Nanoparticle Hardening W1OW2->Evap Lyoph Washing & Lyophilization Evap->Lyoph

W/O/W double emulsion solvent evaporation workflow for hydrophilic APIs.

Analytical Characterization & Validation

To ensure the formulations are self-validating and meet critical quality attributes (CQAs), the following characterization workflow is mandatory:

Table 2: Quality Control and Characterization Metrics

Analytical TechniqueParameter MeasuredTarget Specification
Dynamic Light Scattering (DLS) Z-average (Size), Polydispersity Index (PDI)Size: 100-150 nm (Liposomes), 150-250 nm (PLGA). PDI < 0.2.
Zeta Potential Surface Charge-10 to -30 mV (ensures colloidal stability).
HPLC-UV Encapsulation Efficiency (EE%)> 85% (Active Loading), > 60% (W/O/W Emulsion).
Dialysis Bag Method In Vitro Release KineticsLiposomes: < 10% release in 24h (blood stability). PLGA: Sustained release over 7-14 days.

Self-Validation Check: If the EE% of the liposomal formulation falls below 50%, verify the integrity of the pH gradient by measuring the external pH before and after loading. A collapse in the gradient indicates incomplete dialysis or lipid hydrolysis, which neutralizes the trapping mechanism.

References

  • Liposome-Mediated Chemotherapeutic Delivery is Synergistically Enhanced by Ternary Lipid Compositions and Cationic Lipids. National Center for Biotechnology Information (PMC).[Link]

  • Ribociclib Hybrid Lipid-Polymer Nanoparticle Preparation and Characterization for Cancer Treatment. National Center for Biotechnology Information (PubMed).[Link]

  • Surface Functionalization and Targeting Strategies of Liposomes in Solid Tumor Therapy: A Review. MDPI.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving solubility of (1-Ethyl-1h-imidazol-4-yl)methanol hydrochloride in aqueous buffers

Technical Support Center: (1-Ethyl-1h-imidazol-4-yl)methanol hydrochloride Prepared by the Office of the Senior Application Scientist This guide is designed for researchers, scientists, and drug development professionals...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: (1-Ethyl-1h-imidazol-4-yl)methanol hydrochloride

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to address challenges related to the aqueous solubility of (1-Ethyl-1h-imidazol-4-yl)methanol hydrochloride. The following sections provide a logical troubleshooting workflow and answers to frequently asked questions to facilitate your experimental success.

Troubleshooting Guide: Step-by-Step Solubility Enhancement

This section is structured to guide you from initial, simple dissolution problems to more advanced formulation strategies.

Q1: My (1-Ethyl-1h-imidazol-4-yl)methanol hydrochloride won't dissolve in my neutral (pH 7.4) aqueous buffer. What's the first step?

A1: Adjust the pH of your buffer.

  • Scientific Rationale: Your compound is a hydrochloride salt of a weak base. The imidazole ring is basic, with a pKa of its conjugate acid typically around 7.[1][2] In neutral or alkaline conditions, the hydrochloride salt can convert to its neutral, "free base" form. This free base is often significantly less water-soluble than the protonated salt form, leading to poor dissolution or precipitation. Salt formation is a common and effective method for increasing the solubility of acidic and basic drugs.[3][4]

  • Immediate Action: Attempt to dissolve the compound in an acidic buffer (e.g., pH 2-5). By lowering the pH well below the pKa of the imidazole ring, you ensure the compound remains in its protonated, more soluble, cationic form, as dictated by the Henderson-Hasselbalch equation.[5][6]

  • Troubleshooting Workflow:

    Fig 1. Initial troubleshooting workflow for solubility issues.
Q2: I've switched to an acidic buffer, and while solubility improved, it's still not high enough for my required concentration. What is the next logical step?

A2: Systematically evaluate co-solvents.

  • Scientific Rationale: Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the overall polarity of the solvent system.[7][8] They can disrupt the hydrogen bonding network of water, creating a more favorable environment for solutes that have both polar and non-polar regions.[9]

  • Recommended Co-solvents:

    • Ethanol

    • Propylene glycol (PG)

    • Polyethylene glycol 400 (PEG 400)

    • Glycerin

  • Action Plan: Start by preparing your acidic buffer containing a small percentage (e.g., 5-10% v/v) of a co-solvent. If solubility improves, you can systematically increase the co-solvent concentration. It is often beneficial to screen several co-solvents, as their effectiveness can be compound-specific.[10] See the protocol below for a detailed screening method.

Q3: Co-solvents helped, but I need to limit their concentration. What other formulation technologies can I use?

A3: Explore the use of surfactants or cyclodextrins.

  • Option 1: Surfactants

    • Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles.[3] These micelles have a hydrophobic core and a hydrophilic shell. The non-polar parts of your compound can partition into the hydrophobic core, effectively solubilizing it in the aqueous medium.[11] Common non-ionic surfactants used in formulations include Polysorbates (e.g., Tween® 80) and Poloxamers.[12][13]

    • Consideration: Surfactants can be a very effective and cost-efficient way to enhance solubility.[3]

  • Option 2: Cyclodextrins

    • Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14][15][16] They can encapsulate poorly soluble "guest" molecules, like your compound, forming a water-soluble inclusion complex.[17][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high water solubility and a favorable safety profile.[3][14]

    • Consideration: Cyclodextrins are highly effective at increasing the apparent water solubility of many compounds and are used in numerous approved pharmaceutical products.[16]

Frequently Asked Questions (FAQs)

Q: What is the fundamental reason for the pH-dependent solubility of this compound? A: The imidazole ring in the molecule is a weak base. At a pH below its pKa, the nitrogen atom is protonated, resulting in a positive charge. This charged (ionized) species is more polar and thus more soluble in water.[12][19] As the pH increases above the pKa, the compound deprotonates to become a neutral molecule, which is less polar and therefore less water-soluble. This relationship is fundamental to formulating ionizable drugs.

Fig 2. pH-dependent equilibrium of the imidazole hydrochloride salt.

Q: Could precipitation occur even after my compound initially dissolves? A: Yes, this can happen. If you use a pH close to the compound's pKa, the solution may be kinetically soluble or supersaturated. Over time, the compound can slowly crash out of solution as it converts to the more thermodynamically stable, less soluble free base.[20] Furthermore, high concentrations of hydrochloride salts can sometimes lead to a "common-ion effect" in very acidic solutions, which can reduce solubility.[21] Always visually inspect your solutions over your experiment's timeframe.

Q: How do I choose between co-solvents, surfactants, and cyclodextrins? A: The choice depends on your application's specific constraints:

  • Co-solvents are often the simplest and most cost-effective first choice for many in vitro assays.[8][22]

  • Surfactants are excellent when higher solubilization is needed, but their potential effects on biological assays (e.g., cell membrane interactions) must be considered.

  • Cyclodextrins are a powerful tool, especially for in vivo studies, due to their ability to improve bioavailability and their established safety profiles.[14][16]

Experimental Protocols

Protocol 1: How to Perform a pH-Solubility Profile
  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 2, 4, 6, 7, 8, 10). Use a buffer system appropriate for each pH range (e.g., phosphate, acetate, citrate).

  • Sample Preparation: Add an excess amount of (1-Ethyl-1h-imidazol-4-yl)methanol hydrochloride to a known volume of each buffer in separate vials. Ensure enough solid is present that some remains undissolved.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.[20]

  • Phase Separation: After equilibration, stop agitation and allow the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Quantification: Carefully remove an aliquot from the clear supernatant of each vial. Dilute the aliquot with a suitable solvent and measure the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the measured solubility (e.g., in mg/mL or µM) against the final measured pH of each buffer. This plot will reveal the optimal pH range for maximizing solubility.

Protocol 2: Screening for Optimal Co-solvents
  • Stock Preparation: Prepare a 50% (v/v) stock solution of each co-solvent (e.g., Ethanol, PG, PEG 400) in your chosen acidic buffer (determined from Protocol 1).

  • Solvent Blend Preparation: In separate vials, create a range of co-solvent concentrations (e.g., 5%, 10%, 20%, 30% v/v) by mixing the co-solvent stock with the plain acidic buffer.

  • Solubility Measurement: Add an excess amount of your compound to each solvent blend.

  • Equilibration & Quantification: Follow steps 3-6 from the pH-Solubility Profile protocol to determine the solubility in each co-solvent blend.

  • Data Analysis: Plot solubility versus co-solvent concentration for each co-solvent tested. This will identify the most effective co-solvent and the concentration required to achieve your target solubility.

Data Summary Table

The following table provides a hypothetical example of results from a solubility enhancement study to illustrate how different strategies can be compared.

Formulation SystemSolubility (mg/mL)Fold Increase (vs. Water)
Deionized Water0.51x
pH 7.4 Phosphate Buffer< 0.1< 0.2x
pH 4.0 Acetate Buffer15.230x
pH 4.0 Buffer + 10% Ethanol28.557x
pH 4.0 Buffer + 20% PEG 40045.190x
pH 4.0 Buffer + 5% HP-β-CD52.8106x

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Potential Use of Cyclodextrins as Drug Carriers and Active Pharmaceutical Ingredients. Journal of Pharmaceutical Sciences.
  • CYCLODEXTRINS AND THEIR PHARMACEUTICAL APPLICATIONS.
  • Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients. MDPI.
  • Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve?.
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
  • Cyclodextrins in drug delivery (Review).
  • Use of surfactants as plasticizers in preparing solid dispersions of poorly soluble API: selection of polymer-surfactant combinations using solubility parameters and testing the processability. PubMed.
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences.
  • Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules.
  • Improving API Solubility. Sigma-Aldrich.
  • solubility enhancement and cosolvency by madhavi. Slideshare.
  • Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences.
  • Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS).
  • Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections.
  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace.
  • A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Ascendia Pharma.
  • A review on solubility enhancement technique for pharmaceutical drugs. GSC Online Press.
  • SOLUBILITY ENHANCEMENT TECHNIQUE. International Journal of Research and Analytical Reviews.
  • Henderson-Hasselbalch equation – An ABC of PK/PD.
  • Technical Support Center: Overcoming Poor Solubility of 6-(1H-Imidazol-1-yl)
  • Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). PubMed.
  • SOLUBILITY ENHANCEMENT: MEANING AND TECHNIQUES. International Journal of Pharmaceutical Sciences and Medicine.
  • Salt formation to improve drug solubility. ScienceDirect.
  • Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality.
  • Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Journal of Advanced Research in Dynamical and Control Systems.
  • Imidazole, its derivatives & their importance. International Journal of Current Advanced Research.
  • (1H-Imidazol-4-yl)methanol hydrochloride Supply list. Guidechem.
  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Journal of Drug Delivery and Therapeutics.
  • Imidazole. Wikipedia.
  • An In-depth Technical Guide to (1H-Imidazol-4-yl)methanol hydrochloride: Chemical Properties and Structure. Benchchem.
  • Equilibrium pKa Table (DMSO Solvent and Reference). ACS Division of Organic Chemistry.
  • Supporting Inform
  • The pKa values of N-aryl imidazolinium salts, their higher homologues, and formamidinium salts in dimethyl sulfoxide. Organic & Biomolecular Chemistry (RSC Publishing).
  • (1-Methyl-1H-imidazol-4-yl)methanol hydrochloride. EvitaChem.
  • 1-(1H-imidazol-4-yl)ethan-1-one. PubChem.
  • (1-Methyl-1H-imidazol-4-yl)methanol. Chem-Impex.
  • (1H-Imidazol-4-yl)methanol.
  • 4-Imidazolemethanol. PubChem.

Sources

Optimization

Optimizing long-term storage conditions for (1-Ethyl-1h-imidazol-4-yl)methanol hydrochloride

Technical Support Center: (1-Ethyl-1h-imidazol-4-yl)methanol hydrochloride This technical support guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: (1-Ethyl-1h-imidazol-4-yl)methanol hydrochloride

This technical support guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of (1-Ethyl-1h-imidazol-4-yl)methanol hydrochloride. As a crucial intermediate in pharmaceutical synthesis, maintaining its purity is paramount for reproducible and reliable experimental outcomes. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) based on the compound's chemical properties and established principles of small molecule stability.

Part 1: Frequently Asked Questions (FAQs) on Storage and Handling

This section addresses the most common questions regarding the day-to-day handling and storage of (1-Ethyl-1h-imidazol-4-yl)methanol hydrochloride.

Q1: What are the optimal long-term storage conditions for solid (1-Ethyl-1h-imidazol-4-yl)methanol hydrochloride?

A1: For optimal long-term stability, the solid compound should be stored in a tightly sealed container in a refrigerator at 2-8°C.[1] To prevent the absorption of moisture, which is a critical factor for hydrochloride salts, storage in a desiccator or a controlled low-humidity environment is strongly recommended.[2] Storing the compound under an inert atmosphere, such as argon or nitrogen, will further minimize the risk of oxidative degradation.[1]

Q2: My laboratory protocols require frequent use of this compound. What is the best practice for handling to avoid degradation?

A2: To maintain the integrity of the bulk material, it is advisable to aliquot the compound into smaller, single-use vials under a dry atmosphere (e.g., in a glovebox or a low-humidity environment).[2] This practice minimizes the exposure of the entire stock to atmospheric moisture and oxygen each time it is used. Always allow the container to warm to room temperature before opening to prevent condensation from forming on the cold powder.

Q3: Is (1-Ethyl-1h-imidazol-4-yl)methanol hydrochloride sensitive to light?

A3: Yes, imidazole derivatives can be sensitive to light, particularly UV radiation, which can induce photodegradation.[3][4] Therefore, it is crucial to store the compound in a light-protected container, such as an amber glass vial, and to keep it in a dark place (e.g., a refrigerator or a cabinet).[1] When handling the compound in solution, use amber-colored volumetric flasks and vials to minimize light exposure.[3]

Q4: I've noticed the powder has started to clump together. What does this indicate and is the compound still usable?

A4: Clumping or caking of the powder is a primary visual indicator of moisture absorption due to the hygroscopic nature of the hydrochloride salt.[2][5] This can lead to inaccuracies in weighing and may catalyze chemical degradation through hydrolysis. While minor clumping may not indicate significant degradation, it is a warning sign. For sensitive applications, it is highly recommended to perform a purity analysis (e.g., by HPLC) before use. If the material appears wet or has significantly changed in appearance, it is best to use a fresh, unopened lot.

Q5: What are the recommended conditions for storing solutions of (1-Ethyl-1h-imidazol-4-yl)methanol hydrochloride?

A5: Solutions are generally less stable than the solid material and should ideally be prepared fresh for each experiment.[1] If short-term storage is unavoidable, solutions should be stored at 2-8°C in tightly sealed, light-protected containers.[1] For longer-term storage, freezing at -20°C may be an option, but it is essential to be cautious of repeated freeze-thaw cycles which can accelerate degradation. The choice of solvent can also impact stability; ensure the solvent is anhydrous and of high purity.

Part 2: Troubleshooting Guide for Experimental Issues

This section provides a question-and-answer formatted guide to troubleshoot specific issues that may arise during experimentation, linking them to potential storage and stability problems.

Scenario 1: Inconsistent or Poor Experimental Results

Q: My reaction yields are lower than expected, or I am observing high variability between experiments. Could the stability of my (1-Ethyl-1h-imidazol-4-yl)methanol hydrochloride be the cause?

A: Yes, inconsistent experimental outcomes are a common consequence of compound degradation. The presence of impurities can interfere with reactions, and a lower-than-expected amount of the active starting material will naturally lead to lower yields.

  • Causality: The absorbed moisture in a hygroscopic compound leads to an overestimation of the mass when weighing.[2] This results in a lower molar quantity of the compound than calculated, affecting stoichiometry and yield. Furthermore, degradation products can act as inhibitors or participate in side reactions.

  • Troubleshooting Steps:

    • Verify Purity: Analyze the purity of your current stock of (1-Ethyl-1h-imidazol-4-yl)methanol hydrochloride using a stability-indicating HPLC method (see Part 4 for a protocol). Compare the results to the certificate of analysis of a new, unopened lot.

    • Use a Fresh Sample: Repeat the experiment using a freshly opened vial of the compound.

    • Improve Handling: Implement the recommended handling procedures, such as aliquoting and using a desiccator, to prevent future degradation of your stock.[2]

Scenario 2: Appearance of Unexpected Peaks in Analytical Chromatograms

Q: I am analyzing my reaction mixture or the starting material itself by HPLC and see unexpected peaks that were not present previously. What could these be?

A: The appearance of new peaks in your chromatogram is a strong indication of degradation. The identity of these degradation products can provide clues about the storage conditions that need to be addressed.

  • Potential Degradation Pathways & Products:

    • Oxidation: The primary alcohol group (-CH₂OH) is susceptible to oxidation, which could form the corresponding aldehyde (1-ethyl-1H-imidazole-4-carbaldehyde) and subsequently the carboxylic acid (1-ethyl-1H-imidazole-4-carboxylic acid). The imidazole ring itself can also undergo oxidation, potentially leading to ring-opened products.[4][5]

    • Photodegradation: Exposure to UV light can lead to the formation of various photoproducts. The imidazole moiety is known to be sensitive to photodegradation, which can involve complex rearrangements and oxidative processes.[4][6]

    • Hydrolysis: While the N-ethyl bond and the imidazole ring are generally stable to hydrolysis under neutral conditions, the presence of absorbed water can facilitate other degradation reactions.[7]

  • Troubleshooting and Identification:

    • Conduct a Forced Degradation Study: To tentatively identify the degradation products, perform a forced degradation study as outlined in Part 4. By comparing the retention times of the peaks formed under specific stress conditions (e.g., oxidative, photolytic) with the unknown peaks in your sample, you can infer their origin.

    • Utilize LC-MS/MS: For definitive structural elucidation of the degradation products, LC-MS/MS analysis is the recommended technique.[4][8]

    • Review Storage Conditions: Based on the likely degradation pathway, review and rectify your storage and handling procedures. If oxidative impurities are detected, ensure the container is tightly sealed and consider storing under an inert atmosphere. If photolytic degradation is suspected, improve light protection.

Troubleshooting Logic Flowchart

The following diagram outlines a logical workflow for troubleshooting issues related to the stability of (1-Ethyl-1h-imidazol-4-yl)methanol hydrochloride.

troubleshooting_flowchart Troubleshooting (1-Ethyl-1h-imidazol-4-yl)methanol hydrochloride Stability start Start: Unexpected Experimental Result (e.g., low yield, new HPLC peaks) check_appearance Q1: Inspect the physical appearance of the solid compound. start->check_appearance clumped Issue: Clumped, caked, or discolored. check_appearance->clumped Yes free_flowing Observation: Appears as a free-flowing, white to off-white solid. check_appearance->free_flowing No moisture_issue Likely Cause: Moisture absorption (hygroscopicity). Action: Use a fresh, unopened lot. Store future stock in a desiccator. clumped->moisture_issue purity_analysis Q2: Perform purity analysis via a stability-indicating HPLC method. free_flowing->purity_analysis moisture_issue->purity_analysis pure Result: Purity is high (>98%) and matches CoA. purity_analysis->pure Pure impure Result: Purity is low or unknown peaks are present. purity_analysis->impure Impure troubleshoot_protocol Issue is likely with the experimental protocol, not the starting material. Review reaction conditions, solvents, and reagents. pure->troubleshoot_protocol forced_degradation Action: Perform a forced degradation study to identify potential degradation products. impure->forced_degradation lcms_analysis Action: Characterize unknown peaks using LC-MS/MS. forced_degradation->lcms_analysis review_storage Action: Based on degradation profile, review and optimize storage conditions (light, temperature, atmosphere). lcms_analysis->review_storage

Caption: Troubleshooting workflow for stability issues.

Part 3: Data Summary and Visualization

Table 1: Recommended Long-Term Storage Conditions
ParameterConditionRationale
Temperature 2-8°C (Refrigerated)Slows down the rate of potential thermal degradation reactions.[1]
Atmosphere Tightly sealed container, preferably under an inert gas (Argon or Nitrogen)Prevents absorption of atmospheric moisture (hygroscopicity) and minimizes oxidative degradation.[1][2]
Humidity Store in a desiccator or low-humidity environmentAs a hydrochloride salt, the compound is hygroscopic; controlling humidity prevents clumping and water-catalyzed degradation.[2]
Light Protect from light (use amber vials)The imidazole moiety is known to be susceptible to photodegradation.[3][4]

Part 4: Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade (1-Ethyl-1h-imidazol-4-yl)methanol hydrochloride under various stress conditions to understand its degradation pathways, in accordance with ICH guidelines.[3][8]

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve (1-Ethyl-1h-imidazol-4-yl)methanol hydrochloride in a suitable solvent (e.g., a 50:50 mixture of methanol and water) to prepare a stock solution of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate one sample at room temperature and another at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate one sample at room temperature and another at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.[3]

  • Thermal Degradation (Solid): Place approximately 10 mg of the solid compound in an oven at 80°C for 48 hours.

  • Photodegradation (Solution): Expose 2 mL of the stock solution in a clear vial to a light source providing an overall illumination of not less than 1.2 million lux hours and near UV energy of not less than 200 watt hours/square meter.[3] Wrap a control sample in aluminum foil.

3. Sample Analysis:

  • After the specified time, neutralize the acid and base hydrolysis samples.

  • Dissolve the thermally stressed solid in the solvent.

  • Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase of the analytical method.

  • Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method described below.

Protocol 2: Stability-Indicating RP-HPLC Method

This reverse-phase HPLC method is designed to separate the parent compound from its potential degradation products.

1. Chromatographic Conditions:

ParameterDescription
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water (pH adjusted to ~3)
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm
Injection Volume 10 µL

2. Procedure:

  • Prepare the mobile phases and degas them before use.

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject the prepared samples from the forced degradation study and the control sample.

  • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

3. Method Validation (Rationale):

  • This method should be validated according to ICH guidelines to ensure it is "stability-indicating." This means demonstrating specificity (the ability to resolve the parent peak from all degradation products), linearity, accuracy, and precision. The acidic mobile phase helps to achieve good peak shape for the basic imidazole compound by minimizing interactions with residual silanols on the column.[3]

References

  • PHOTOSENSITIZED REACTION OF IMIDAZOLE. TSI Journals.
  • Technical Support Center: Degradation Pathways of Imidazole Compounds. Benchchem.
  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Dacl
  • Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride. Benchchem.
  • (1H-Imidazol-4-yl)methanol. PMC.
  • Identification of the major photodegradant in metronidazole by LC-PDA-MS and its reveal in compendial methods. PMC.
  • Research on the development and validation of UV- spectrophotometric and HPLC method determination of metronidazole in bulk and pharmaceutical formul
  • Oxidative Degradation of Imidazoles by Bromine or N-Bromosuccinimide*.
  • Effects of Imidazole-Type Ligands in CuI/TEMPO-Mediated Aerobic Alcohol Oxidation.
  • Hydrolysis of Imidazole-2-ylidenes. Journal of the American Chemical Society.
  • Biodegradability of imidazole structures.
  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Deriv
  • Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures.
  • Stability and storage conditions for 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE. Benchchem.
  • A continuous flow process for the green and sustainable production of N-alkyl imidazoles.
  • Hydrolysis of 1,2-disubstituted imidazolines in aqueous media.
  • Preventing degradation of Imidazo[4,5-d]imidazole during functionaliz
  • Advanced LC-MS/MS-Based Impurity Profiling And Forced Degradation Characterization Of Sulfamethoxazole And Clindamycin In Combin.
  • ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT (R1).
  • OH-Initiated Oxidation of Imidazoles in Tropospheric Aqueous-Phase Chemistry.
  • Structure and Reactivity of Highly Twisted N-Acyl Imidazoles. PMC.
  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.
  • Development and validation of simple and sensitive HPLC-UV method for ethambutol hydrochloride detection following transdermal applic
  • MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. Acta Scientific.
  • Methods for synthesizing 2-substituted imidazoles.
  • N-functionalized imidazole-containing systems and methods of use.
  • KINETICS OF DEGRADATION OF IMIDAPRIL HYDROCHLORIDE IN FINISHED DOSAGE FORMUL
  • Photocyclization of diarylethenes: The effect of imidazole on the oxidative photodegradation process.
  • Theoretical analysis of the OH-initiated atmospheric oxidation reactions of imidazole. RSC Publishing.
  • Evaluation for Stability D
  • Long Term Stability Study of Metronidazole Tablets.
  • Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applic
  • Oxidation of Primary Alcohols to Carboxylic Acids: A Guide to Current Common Practice.
  • Kinetics and mechanism of solid state imidapril hydrochloride degradation and its degradation impurities identification.
  • FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. Rasayan Journal of Chemistry.
  • Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies.
  • Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of Ethyl 4-(1H-pyrazol-1-yl)
  • An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds.
  • A stability-indicating QTRAP LC-MS/MS method for identification and structural characterization of degradation products of indapamide. RSC Publishing.
  • An In-depth Technical Guide to (1H-Imidazol-4-yl)methanol hydrochloride: Chemical Properties and Structure. Benchchem.

Sources

Troubleshooting

Minimizing degradation of (1-Ethyl-1h-imidazol-4-yl)methanol hydrochloride during synthesis

This technical guide provides in-depth troubleshooting advice and frequently asked questions concerning the synthesis of (1-Ethyl-1h-imidazol-4-yl)methanol hydrochloride. It is designed for researchers, scientists, and d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides in-depth troubleshooting advice and frequently asked questions concerning the synthesis of (1-Ethyl-1h-imidazol-4-yl)methanol hydrochloride. It is designed for researchers, scientists, and drug development professionals to help minimize degradation and optimize synthetic outcomes. The imidazole ring system, while a crucial pharmacophore, is susceptible to specific degradation pathways that can compromise yield and purity.[1][2] This document offers practical, experience-driven solutions to common challenges encountered in the laboratory.

Troubleshooting Guide: Navigating Synthesis Challenges

This section addresses specific issues that may arise during the synthesis of (1-Ethyl-1h-imidazol-4-yl)methanol hydrochloride, presented in a question-and-answer format.

Question 1: My reaction mixture turns dark brown/black, and the final product has low purity and significant coloration. What is causing this degradation?

This is a common observation and typically points to oxidative degradation of the imidazole ring and/or the hydroxymethyl group. Imidazole moieties can be sensitive to autoxidation, especially under non-inert conditions or in the presence of trace metal impurities.[3][4]

Causality and Remediation:

  • Oxidation: The electron-rich imidazole ring is susceptible to oxidation, which can be exacerbated by heat and exposure to atmospheric oxygen. The primary alcohol can also be oxidized to the corresponding aldehyde or carboxylic acid.

  • Reagent Purity: Impurities in solvents or starting materials can catalyze degradation pathways.

  • pH Instability: Extreme pH conditions during workup can lead to ring-opening or other side reactions.[1]

Recommended Solutions:

  • Maintain an Inert Atmosphere: Conduct the entire synthesis, particularly the reduction step, under a blanket of inert gas like nitrogen or argon. This minimizes contact with atmospheric oxygen.

  • Use High-Purity Reagents and Solvents: Use freshly distilled or anhydrous grade solvents to eliminate water and peroxides, which can initiate degradation.

  • Control Temperature: Perform the reduction at a controlled low temperature (e.g., 0 °C) to manage the exothermic nature of the reaction and prevent thermal degradation.[5]

  • Careful Workup: Neutralize the reaction mixture cautiously, avoiding strongly acidic or basic conditions for prolonged periods.

Question 2: The reduction of the starting ester (Ethyl 1-ethyl-1H-imidazole-4-carboxylate) is incomplete, leading to low yields. How can I drive the reaction to completion?

Incomplete reduction is a frequent hurdle, often related to the choice and stoichiometry of the reducing agent or suboptimal reaction conditions.

Causality and Remediation:

  • Insufficient Reducing Agent: The stoichiometry of the reducing agent is critical. Ester reductions with hydrides like lithium aluminum hydride (LiAlH₄) require a specific molar ratio to ensure full conversion.

  • Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at an optimal temperature to ensure completion.

Recommended Solutions:

  • Optimize Reducing Agent Stoichiometry: Carefully calculate and use a slight excess of the reducing agent. See the table below for a comparison of common reducing agents.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material. Continue the reaction until the starting ester is no longer detectable.

  • Adjust Reaction Temperature: While the initial addition of the reducing agent should be at a low temperature, allowing the reaction to slowly warm to room temperature and stir for several hours can help drive it to completion.[5]

Table 1: Comparison of Common Reducing Agents for Ester Reduction

Reducing AgentStrengthTypical SolventKey Considerations
Lithium Aluminum Hydride (LiAlH₄)Very StrongAnhydrous THF, Diethyl EtherHighly reactive with water and protic solvents; requires careful quenching.
Sodium Borohydride (NaBH₄)MilderMethanol, EthanolGenerally does not reduce esters but can in the presence of additives or at high temperatures.
Diisobutylaluminium Hydride (DIBAL-H)StrongToluene, Hexane, THFCan allow for partial reduction to the aldehyde at low temperatures.
Question 3: I am observing unexpected peaks in my LC-MS/NMR analysis of the final product. What are the likely degradation byproducts?

The appearance of unknown impurities indicates that side reactions or degradation are occurring. The imidazole moiety is susceptible to several degradation pathways, especially under forced conditions like exposure to light, heat, or oxidative stress.[3][6]

Potential Degradation Pathways:

  • Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde (1-ethyl-1H-imidazole-4-carbaldehyde) or carboxylic acid (1-ethyl-1H-imidazole-4-carboxylic acid).

  • Ring Oxidation/Cleavage: More aggressive oxidation can lead to the formation of various ring-opened byproducts.[3][4]

  • Photodegradation: Exposure to UV or high-intensity light can cause the formation of radical species, leading to a variety of degradation products.[3][4]

Below is a diagram illustrating potential degradation routes.

G main (1-Ethyl-1h-imidazol-4-yl)methanol aldehyde 1-Ethyl-1H-imidazole-4-carbaldehyde main->aldehyde Mild Oxidation acid 1-Ethyl-1H-imidazole-4-carboxylic acid main->acid Strong Oxidation ring_opened Ring-Opened Products main->ring_opened Aggressive Oxidation photodegradants Photodegradation Products main->photodegradants UV/Light Exposure aldehyde->acid Further Oxidation

Caption: Potential degradation pathways of (1-Ethyl-1h-imidazol-4-yl)methanol.

Question 4: The final hydrochloride salt is oily or difficult to crystallize. What can I do to obtain a solid product?

Difficulty in obtaining a crystalline hydrochloride salt often points to the presence of impurities or residual solvent/moisture.

Causality and Remediation:

  • Impurities: The presence of even small amounts of byproducts can inhibit crystallization.

  • Moisture: Water can interfere with the salt formation and precipitation process, leading to oils.

  • Solvent Choice: The choice of solvent for precipitation is critical. The ideal solvent should readily dissolve the free base but be a poor solvent for the hydrochloride salt.

Recommended Solutions:

  • Purify the Free Base: Before attempting salt formation, ensure the purity of the (1-Ethyl-1h-imidazol-4-yl)methanol free base, for example, by column chromatography.

  • Use Anhydrous Conditions: For the salt formation step, use anhydrous solvents (e.g., diethyl ether, isopropanol, or ethyl acetate) and anhydrous HCl (either as a gas or a solution in an anhydrous solvent).

  • Optimize Precipitation: Cool the solution after adding HCl to promote crystallization. If an oil forms, try scratching the inside of the flask with a glass rod to induce nucleation or add a seed crystal if available.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the synthesis?

The three most critical parameters are:

  • Temperature: Especially during the addition of the reducing agent to prevent runaway reactions and thermal degradation.

  • Atmosphere: Maintaining an inert atmosphere (N₂ or Ar) is crucial to prevent oxidation.

  • Purity of Reagents: Using high-purity, anhydrous solvents and reagents minimizes side reactions and degradation.[7]

Q2: How can I effectively monitor the reaction's progress?

A combination of TLC and LC-MS is highly effective.

  • TLC: Provides a quick and easy way to visualize the consumption of the starting material and the formation of the product.

  • LC-MS: Offers more detailed information, allowing for the detection of the product and any significant byproducts, confirming their molecular weights.[8]

Q3: What are the recommended storage conditions for the final (1-Ethyl-1h-imidazol-4-yl)methanol hydrochloride product?

To ensure long-term stability, the product should be stored in a tightly sealed container, protected from light, in a cool, dry place. Storing under an inert atmosphere is also recommended to prevent slow degradation over time due to air and moisture exposure.[6]

Experimental Protocols

Protocol 1: Synthesis of (1-Ethyl-1h-imidazol-4-yl)methanol

This protocol describes the reduction of the corresponding ester.

G start Start: Ethyl 1-ethyl-1H-imidazole-4-carboxylate in Anhydrous THF step1 Cool to 0 °C (Ice Bath) start->step1 step2 Slowly Add LiAlH₄ (Under N₂) step1->step2 step3 Stir at 0 °C, then Warm to Room Temp step2->step3 step4 Monitor by TLC/LC-MS step3->step4 step5 Quench Reaction (e.g., with Na₂SO₄·10H₂O) step4->step5 step6 Filter and Concentrate step5->step6 end End: Crude (1-Ethyl-1h-imidazol-4-yl)methanol step6->end

Caption: Workflow for the reduction of the starting ester.

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve Ethyl 1-ethyl-1H-imidazole-4-carboxylate in anhydrous THF.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a slight molar excess of Lithium Aluminum Hydride (LiAlH₄) portion-wise, ensuring the internal temperature does not rise significantly.

  • Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.

  • Monitor the reaction by TLC until the starting ester is consumed.

  • Cool the mixture back to 0 °C and carefully quench the excess LiAlH₄ by the slow, sequential addition of water, followed by 15% aqueous NaOH, and then more water.

  • Filter the resulting solids and wash them thoroughly with THF or ethyl acetate.

  • Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the crude product, which can be purified further if necessary.

Protocol 2: Formation of the Hydrochloride Salt

Procedure:

  • Dissolve the purified (1-Ethyl-1h-imidazol-4-yl)methanol in a minimal amount of a suitable anhydrous solvent (e.g., isopropanol or ethyl acetate).

  • Slowly add a solution of anhydrous HCl in the same solvent (or bubble anhydrous HCl gas through the solution) while stirring.

  • The hydrochloride salt should precipitate as a white solid. If precipitation is slow, cool the mixture to 0-5 °C.

  • Collect the solid by filtration, wash with a small amount of cold, anhydrous solvent (e.g., diethyl ether), and dry under vacuum.

Protocol 3: HPLC Method for Purity Analysis

This method is a starting point and may require optimization.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

This method should provide good separation of the main compound from more nonpolar or polar impurities.[8][9]

References

  • BenchChem. (n.d.). An In-depth Technical Guide to (1H-Imidazol-4-yl)methanol hydrochloride: Chemical Properties and Structure.
  • Google Patents. (n.d.). US6177575B1 - Process for manufacture of imidazoles.
  • Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. (n.d.).
  • Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. (2023, July 1).
  • YouTube. (2024, July 25). Preparation of Imidazoles, Part 2: Benzimidazoles. Retrieved from [Link]

  • How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. (2025, December 15).
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazoles. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024, September 23).
  • IOSR Journal. (2026, January 9). Significant Review of Synthesis of Substituted Imidazole Derivatives Using Diffrent Catalysis.
  • Google Patents. (n.d.). CN117362237A - A kind of synthetic method of etomidate.
  • MDPI. (2023, June 19). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Degradation Pathways of Imidazole Compounds.
  • Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. (2008, November 17).
  • PMC. (n.d.). (1H-Imidazol-4-yl)methanol. Retrieved from [Link]

  • MDPI. (2023, January 23). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Retrieved from [Link]

  • BenchChem. (n.d.). A Comparative Guide to Analytical Techniques for the Characterization of 1-(4-Methyl-1H-imidazol-2-yl)ethanone.
  • PubMed. (2019, October 15). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Retrieved from [Link]

  • Asian Journal of Chemistry. (2014, July 28).
  • Asian Journal of Research in Chemistry. (n.d.). Analytical Method Validation: Collation between International Guidelines. Retrieved from [Link]

  • RSC Publishing. (n.d.). Analytical Methods.
  • ResearchGate. (n.d.). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Chapter 4. Purification of Organic Chemicals | Request PDF. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of (1-Ethyl-1H-imidazol-4-yl)methanol Hydrochloride

Overview (1-Ethyl-1H-imidazol-4-yl)methanol hydrochloride (CAS: 215868-80-7) is a highly polar, hygroscopic building block frequently utilized in drug discovery and synthetic chemistry. The hydrochloride salt is stabiliz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Overview

(1-Ethyl-1H-imidazol-4-yl)methanol hydrochloride (CAS: 215868-80-7) is a highly polar, hygroscopic building block frequently utilized in drug discovery and synthetic chemistry. The hydrochloride salt is stabilized by electron delocalization across the protonated imidazole ring[1]. However, because the molecule contains both a basic imidazole nitrogen and a polar neutral hydroxyl group, its salt form is highly susceptible to trapping polar impurities, unreacted starting materials, and inorganic salts.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and physicochemical data to ensure high-purity isolation without compromising yield.

Troubleshooting & FAQs

Q1: My crude product crashes out as a sticky, hygroscopic syrup instead of a crystalline solid. Why does this happen, and how can I fix it?

  • Causality: Imidazole hydrochloride salts are inherently hygroscopic. The presence of residual atmospheric water, unreacted 1-ethylimidazole, or trace alcoholic solvents disrupts the crystal lattice, leading to oiling out or syrup formation.

  • Solution: To induce crystallization, you must strictly exclude moisture. Dissolve the syrup in a minimal volume of anhydrous isopropanol. Add 1.05 equivalents of anhydrous ethereal HCl to ensure complete protonation, then slowly diffuse an anti-solvent like dry ethyl acetate or tert-butyl methyl ether (TBME) at -20°C. Trituration under a dry nitrogen atmosphere forces the salt to crystallize.

Q2: NMR analysis shows contamination with the regioisomer, (1-ethyl-1H-imidazol-5-yl)methanol. How do I separate them?

  • Causality: Alkylation of 1H-imidazol-4-ylmethanol typically yields a mixture of N1 (4-yl) and N3 (5-yl) regioisomers due to tautomerization. These isomers have nearly identical solubilities in their salt forms, making fractional crystallization highly inefficient.

  • Solution: Separation must be performed on the free base. Neutralize the mixture, extract into an organic solvent, and perform silica gel chromatography. The steric hindrance around the basic nitrogen differs between the 4-yl and 5-yl isomers, which sufficiently alters their retention factors ( Rf​ ) when using a polar eluent system[2].

Q3: How can I remove inorganic salts (e.g., NaCl, NaBr) generated during the alkylation step without using an aqueous workup?

  • Causality: The target compound is highly water-soluble; an aqueous wash will result in massive yield loss. While some legacy protocols suggest precipitating unreacted imidazoles with heavy metal salts[3], this is toxic and unsuitable for pharmaceutical intermediates.

  • Solution: Exploit the differential solubility in short-chain alcohols. Suspend the crude mixture in anhydrous ethanol. The (1-ethyl-1H-imidazol-4-yl)methanol hydrochloride will dissolve completely, while inorganic salts (NaCl/NaBr) remain largely insoluble[4]. Filter the suspension, then concentrate the filtrate.

Purification Decision Pathway

The following diagram outlines the logical workflow for purifying the compound based on the specific impurity profile detected via LC-MS or 1 H-NMR.

PurificationWorkflow Crude Crude Reaction Mixture (Target, Salts, Regioisomers) CheckIsomer Are Regioisomers Present? (Check via NMR/LC-MS) Crude->CheckIsomer FreeBase 1. Neutralize to Free Base 2. Silica Chromatography (DCM/MeOH/NH4OH) CheckIsomer->FreeBase Yes (4-yl / 5-yl mix) DirectSalt Dissolve in Anhydrous EtOH Filter Inorganic Salts CheckIsomer->DirectSalt No (Only Inorganics/SM) Resalt Treat with Anhydrous HCl in Isopropanol/Ether FreeBase->Resalt Crystallize Anti-Solvent Crystallization (EtOH / EtOAc at -20°C) DirectSalt->Crystallize Resalt->Crystallize Pure Pure (1-Ethyl-1H-imidazol-4-yl) methanol HCl Crystallize->Pure

Decision pathway for purifying (1-Ethyl-1H-imidazol-4-yl)methanol hydrochloride.

Quantitative Data: Solvent Suitability Matrix

To design a self-validating protocol, it is critical to understand the solubility profile of the target compound versus common impurities.

Solvent SystemTarget HCl Salt SolubilityInorganic Salt SolubilityRegioisomer SeparationRecommended Application
Water Very HighVery HighPoorNot recommended (Yield loss)
Anhydrous Ethanol HighVery LowPoorRemoving inorganic salts[4]
DCM / MeOH / NH 4​ OH Low (as salt), High (as free base)InsolubleExcellent Silica chromatography (Free base)
Isopropanol / EtOAc Moderate (Temp. dependent)LowPoorAnti-solvent crystallization
Acetone / TBME Very LowLowPoorTrituration / Washing

Self-Validating Experimental Protocols

Protocol A: Free-Basing and Regioisomer Separation

Use this protocol if NMR indicates the presence of the 5-yl regioisomer or significant unreacted 1H-imidazol-4-ylmethanol.

Step-by-Step Methodology:

  • Neutralization: Dissolve the crude hydrochloride salt in a minimal amount of saturated aqueous NaHCO 3​ until the pH reaches 8.5–9.0.

  • Extraction: Extract the aqueous layer exhaustively with a mixture of Chloroform/Isopropanol (3:1, v/v).

    • Causality: The addition of isopropanol disrupts the hydration sphere around the polar hydroxymethyl group, significantly improving the partition coefficient into the organic phase.

  • Drying: Combine the organic extracts, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the crude free base.

  • Chromatography: Load the crude free base onto a silica gel column. Elute using a gradient of DCM : Methanol : aqueous NH 4​ OH (90:9:1 to 80:18:2).

  • Validation Check: Spot fractions on TLC (stain with KMnO 4​ or iodine). The 4-yl and 5-yl isomers will resolve into distinct spots. Pool the fractions containing the pure 4-yl isomer and concentrate.

Protocol B: Anhydrous Hydrochloride Salt Formation & Crystallization

Use this protocol to convert the pure free base back to the HCl salt, or to purify crude salt that is free of regioisomers but contaminated with inorganic salts.

Step-by-Step Methodology:

  • Dissolution: Dissolve the pure free base (or crude salt) in anhydrous ethanol (approx. 5 mL/g).

  • Filtration: If inorganic salts are present, they will remain suspended. Filter the mixture through a fine glass frit or a Celite pad to remove them[5].

  • Salt Formation: Cool the filtrate to 0°C in an ice bath. Slowly add 1.05 equivalents of HCl in dioxane (4.0 M) or ethereal HCl dropwise under rigorous stirring.

    • Causality: Using non-aqueous HCl prevents the introduction of water, which is the primary cause of oiling out.

  • Anti-Solvent Addition: Slowly add anhydrous ethyl acetate (or TBME) until the solution becomes slightly cloudy (the cloud point).

  • Crystallization: Remove the flask from the ice bath and allow it to stand undisturbed at -20°C overnight.

  • Isolation: Quickly filter the resulting white crystals under a blanket of dry nitrogen. Wash with cold, anhydrous TBME and dry immediately in a vacuum oven at 40°C to constant weight.

  • Validation Check: A sharp melting point and a clear, well-resolved 1 H-NMR spectrum in DMSO- d6​ (showing the downfield shift of the imidazolium protons) confirm purity and complete salt formation.

References

  • (1-Ethyl-4-imidazolyl)methanol | 215868-80-7 , Synthonix Corporation. Available at:[Link]

  • Process for the isolation and purification of an imidazole stereoisomer from a mixture of stereoisomers by selective precipitation (US5519143A), Google Patents.
  • Imidazole derivatives and process for their preparation (US3915982A), Google Patents.
  • Removing imidazole in a workup? , Reddit r/chemistry. Available at:[Link]

  • Does imidazole and hydrochloric acid yield imidazole hydrochloride salt? , Chemistry StackExchange. Available at:[Link]

Sources

Troubleshooting

Adjusting pH for optimal (1-Ethyl-1h-imidazol-4-yl)methanol hydrochloride stability

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation failures involving functionalized imidazoles.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation failures involving functionalized imidazoles. (1-Ethyl-1H-imidazol-4-yl)methanol hydrochloride is a highly versatile building block, but its dual-functional nature—a basic imidazole ring coupled with a reactive primary alcohol—makes its aqueous stability strictly pH-dependent.

This guide provides mechanistic insights, self-validating protocols, and troubleshooting FAQs to ensure the structural integrity of your compound during experimental workflows.

Part 1: Mechanistic Insights & Troubleshooting FAQs

Q1: Why does the pH of my formulation drop drastically immediately after dissolving the compound? A: The compound is supplied as a hydrochloride (HCl) salt to improve its solid-state stability and solubility[1]. When dissolved in water, the salt dissociates, releasing equimolar amounts of hydrochloric acid into the solution. A standard 50 mg/mL stock solution will typically exhibit a highly acidic pH of 2.0–3.0.

Q2: My solution turned yellow/brown after I adjusted the pH to 7.4 for my biological assay. Is it still viable? A: No, discard the solution. The discoloration indicates irreversible oxidative degradation. The imidazole nitrogen of 1-ethylimidazole derivatives has a predicted pKa of approximately 7.08[2]. At pH 7.4, the molecule crosses its pKa and transitions into its deprotonated (free base) form. The unshared electron pair on the nitrogen makes the imidazole ring highly electron-rich and susceptible to rapid oxidation by dissolved oxygen. Furthermore, the deprotonated imidazole can act as a nucleophile, leading to self-condensation with the hydroxymethyl group of adjacent molecules[3].

Q3: What is the optimal pH range for long-term storage of aqueous stock solutions? A: The optimal pH range is 4.5 to 5.5 . In this mildly acidic window, the imidazole ring remains fully protonated, which withdraws electron density and protects the ring from oxidation. Simultaneously, this pH is not acidic enough to catalyze unwanted etherification or dehydration of the primary alcohol group.

Q4: Can I use concentrated NaOH pellets to quickly adjust the pH of my stock solution? A: Absolutely not. Adding concentrated strong bases causes localized alkaline "hotspots" (pH > 8.0) in the solution before it can fully mix. The molecules in these hotspots will instantly deprotonate and oxidize. You must use a dilute base (e.g., 0.1 M NaOH) and continuous stirring to prevent transient degradation.

Part 2: Quantitative Stability Profile

To assist with your experimental planning, the following table summarizes the causal relationship between pH, the dominant chemical species, and the resulting shelf life of the compound.

Formulation pHDominant Chemical SpeciesPrimary Degradation PathwayEstimated Shelf Life (4°C)
< 3.0 Fully protonated HCl saltAcid-catalyzed etherification of the alcohol2–4 weeks
4.5 – 5.5 Protonated imidazoleNone (Thermodynamically stable) > 6 months
7.0 – 7.5 Mixed (Protonated / Free Base)Mild oxidation, nucleophilic attack< 48 hours
> 8.0 Deprotonated (Free Base)Rapid oxidation, self-condensation< 2 hours

Part 3: Validated Experimental Protocol

Below is the self-validating methodology for preparing a stable 50 mM stock solution of (1-Ethyl-1H-imidazol-4-yl)methanol hydrochloride.

Materials Required:

  • (1-Ethyl-1H-imidazol-4-yl)methanol hydrochloride powder

  • Degassed, deionized water (ddH₂O)

  • 0.1 M NaOH (Chilled)

  • Calibrated pH meter

  • Ice-water bath

Step-by-Step Workflow:

  • Initial Dissolution: Weigh the required mass of the compound and dissolve it in 80% of your final target volume using degassed ddH₂O.

    • Causality: Degassing removes dissolved oxygen, mitigating the risk of oxidation when the pH is later raised. The compound is highly soluble in water (up to 50 mg/mL)[1].

    • Self-Validation Check: The solution must be completely clear and colorless. If it is cloudy, impurities are present; discard and verify the reagent's purity.

  • Temperature Control: Place the mixing beaker into an ice-water bath and allow the solution to equilibrate to 2–8°C.

    • Causality: Acid-base neutralization is an exothermic process. Heat accelerates the oxidative degradation of the imidazole ring.

  • Titration: Insert the pH meter probe. While under continuous magnetic stirring, add chilled 0.1 M NaOH dropwise until the pH reaches 5.0 .

    • Causality: Dilute base prevents localized alkaline hotspots.

    • Self-Validation Check: Monitor the color of the solution. It must remain perfectly clear and colorless throughout the titration. If a pale yellow tint appears, localized over-titration has occurred, meaning the structural integrity is compromised. Discard and restart.

  • Finalization: Remove from the ice bath, bring the solution to the final target volume with ddH₂O, and pass it through a 0.22 µm sterile filter into an amber glass vial.

    • Causality: Amber vials prevent photo-oxidation. Sterile filtration removes microbial contaminants that could enzymatically degrade the hydroxymethyl group. Store at 4°C.

Part 4: Visual Workflow of pH-Dependent Pathways

The following diagram illustrates the logical relationship between formulation pH, the protonation state of the molecule, and the resulting stability outcomes.

G Start (1-Ethyl-1H-imidazol-4-yl) methanol HCl Salt Initial pH ~2.5 LowPH pH < 4.0 Highly Protonated Start->LowPH Dissolve in H2O OptPH pH 4.5 - 5.5 Optimal Stability Start->OptPH Titrate with 0.1M NaOH HighPH pH > 7.0 Deprotonated (Free Base) Start->HighPH Over-titration / Strong Base Degradation1 Risk: Acid-catalyzed etherification LowPH->Degradation1 Prolonged storage Stable Stable Stock Solution (>98% intact at 4°C) OptPH->Stable Store at 2-8°C Degradation2 Risk: Rapid Oxidation & Self-condensation HighPH->Degradation2 O2 exposure

Fig 1: pH-dependent stability pathways of (1-Ethyl-1H-imidazol-4-yl)methanol hydrochloride.

Sources

Reference Data & Comparative Studies

Validation

(1-Ethyl-1H-imidazol-4-yl)methanol Hydrochloride vs. Other Imidazole Derivatives: A Comparative Guide for Drug Development

Executive Summary The imidazole ring is a privileged five-membered heterocyclic pharmacophore that serves as the structural backbone for a vast array of antifungal, anticancer, and antibacterial agents[1]. While simple i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazole ring is a privileged five-membered heterocyclic pharmacophore that serves as the structural backbone for a vast array of antifungal, anticancer, and antibacterial agents[1]. While simple imidazoles are highly versatile, modern rational drug design requires specific functionalization to optimize pharmacokinetic properties and target engagement. (1-Ethyl-1H-imidazol-4-yl)methanol hydrochloride represents a strategically functionalized building block. By comparing its structural, physicochemical, and synthetic performance against other common imidazole derivatives, researchers can better leverage its unique properties in the synthesis of novel therapeutics[2].

Pharmacophore Profiling: Structural & Physicochemical Causality

The biological efficacy of imidazole-based compounds is profoundly influenced by the nature and position of substituents on the ring[3]. The specific modifications on (1-Ethyl-1H-imidazol-4-yl)methanol dictate its behavior in biological systems compared to simpler analogs like [4] or 4-methylimidazole.

  • N-Ethylation (N1 Position): Unsubstituted imidazoles exhibit annular tautomerism, rapidly exchanging a proton between the two nitrogen atoms. Alkylating the N1 position with an ethyl group eliminates this tautomerism, locking the molecule into a single defined conformation. This is critical for structure-based drug design (SBDD) because it fixes the N3 nitrogen as the sole hydrogen-bond acceptor and primary metal-coordinating site (e.g., for heme iron in cytochrome P450 enzymes)[5]. Furthermore, the ethyl group increases the lipophilicity of the scaffold compared to methyl derivatives, enhancing cellular membrane permeability[6].

  • 4-Hydroxymethylation (C4 Position): The addition of a hydroxymethyl group at the C4 position introduces a highly versatile, polar functional handle. Unlike the hydrophobic methyl group in 4-methylimidazole, the hydroxyl moiety acts as a localized hydrogen-bond donor. This is often essential for engaging kinase hinge regions or specific amino acid residues within enzyme active sites[7].

  • Hydrochloride Salt Form: The HCl salt ensures high aqueous solubility and chemical stability, preventing the spontaneous oxidation or degradation often observed in free-base heterocyclic alcohols.

Table 1: Physicochemical Comparison of Imidazole Building Blocks

Data represents comparative predicted/experimental baseline values for the core scaffolds[6],[4].

CompoundpKa (Imidazole N3)LogP (Estimated)H-Bond DonorsH-Bond Acceptors
(1-Ethyl-1H-imidazol-4-yl)methanol HCl ~7.08~0.501 (-OH)2
1-Methylimidazole 6.95-0.1901
4-Methylimidazole 7.520.231 (-NH)1
Unsubstituted Imidazole 6.95-0.021 (-NH)1

Synthetic Versatility & Derivatization Workflows

The primary advantage of (1-Ethyl-1H-imidazol-4-yl)methanol lies in its synthetic tractability. The primary alcohol can be readily transformed into various reactive intermediates without disrupting the imidazole core. For instance, selective oxidation yields the corresponding aldehyde, a critical precursor for condensation reactions to form multi-targeted kinase inhibitors[8]. Alternatively, halogenation produces a potent alkylating agent used to append the imidazole pharmacophore onto larger macrocycles or targeted protein degraders (PROTACs).

G A (1-Ethyl-1H-imidazol-4-yl)methanol B Oxidation (Aldehyde) A->B MnO2 / DCM C Halogenation (Chloromethyl) A->C SOCl2 D Esterification (Prodrugs) A->D R-COCl / Base E Kinase Inhibitor Precursors B->E Condensation F Alkylation Agents C->F Nucleophilic Subst.

Figure 1. Structural derivatization pathways of (1-Ethyl-1H-imidazol-4-yl)methanol.

Target Engagement & Pharmacological Performance

Imidazole derivatives are renowned for their ability to inhibit cytochrome P450 enzymes, most notably lanosterol 14α-demethylase (CYP51), which is a key enzyme in fungal ergosterol biosynthesis[3]. The N3 nitrogen of the imidazole ring coordinates directly with the heme iron in the enzyme's active site. Simultaneously, the N1-ethyl and C4-substituents interact with the hydrophobic binding pocket, dictating both target selectivity and overall inhibitory potency[5].

G A Lanosterol B CYP51 (Lanosterol 14α-demethylase) A->B C Ergosterol Biosynthesis B->C F Fungal Cell Death B->F Depletion of Ergosterol D Imidazole Derivative (Inhibitor) E Heme Iron Binding (N3 Coordination) D->E Targets E->B Blocks Active Site

Figure 2. Mechanism of action of imidazole derivatives inhibiting CYP51.

Experimental Methodologies

To objectively evaluate the performance of (1-Ethyl-1H-imidazol-4-yl)methanol and its synthesized derivatives, the following self-validating protocols are employed.

Protocol 1: Evaluation of Lipophilicity (LogP) via Shake-Flask Method

Causality: Accurate LogP determination is essential for predicting membrane permeability. Pre-saturating the solvent phases prevents volume shifts during the partitioning phase, ensuring precise concentration measurements and preventing false lipophilicity readings.

  • Solvent Preparation: Stir equal volumes of n-octanol and HPLC-grade water for 24 hours at 25°C to ensure mutual saturation. Separate the phases using a separatory funnel.

  • Sample Preparation: Dissolve 2 mg of (1-Ethyl-1H-imidazol-4-yl)methanol HCl in 5 mL of the pre-saturated aqueous phase.

  • Partitioning: Add 5 mL of the pre-saturated n-octanol phase to the aqueous sample in a sealed glass vial. Shake mechanically at 200 rpm for 2 hours at 25°C.

  • Equilibration: Centrifuge the mixture at 3000 rpm for 15 minutes to achieve complete phase separation and break any micro-emulsions.

  • Quantification: Extract aliquots from both phases. Quantify the compound concentration using UV-Vis spectroscopy (at λmax ~215 nm) or LC-MS.

  • Validation: Calculate the partition coefficient ( LogP=log([Octanol]/[Water]) ). Run 1-methylimidazole as a parallel control to validate the lipophilicity shift induced by the ethyl and hydroxymethyl groups.

Protocol 2: In Vitro Lanosterol 14α-Demethylase (CYP51) Inhibition Assay

Causality: This functional assay measures the direct target engagement of the synthesized imidazole derivatives. Using as a positive control validates the assay's dynamic range. Maintaining DMSO below 1% prevents solvent-induced enzyme denaturation[5].

  • Reagent Preparation: Reconstitute recombinant human or fungal CYP51 enzyme in 0.1 M potassium phosphate buffer (pH 7.4) containing 20% glycerol to stabilize the protein.

  • Inhibitor Dilution: Prepare serial dilutions of the derivatized (1-Ethyl-1H-imidazol-4-yl)methanol compounds (1 nM to 100 μM) in DMSO. Ensure the final DMSO concentration in the assay well does not exceed 1%.

  • Incubation: In a 96-well black microplate, combine 50 μL of enzyme solution, 2 μL of inhibitor solution, and 40 μL of a fluorescent CYP450 substrate (e.g., BOMCC). Incubate for 10 minutes at 37°C to allow for steady-state binding.

  • Reaction Initiation: Add 10 μL of an NADPH regeneration system to initiate the catalytic reaction.

  • Kinetic Monitoring: Measure fluorescence (Ex/Em = 415/460 nm) continuously for 30 minutes using a microplate reader. Kinetic monitoring is superior to endpoint assays as it identifies false positives caused by compound auto-fluorescence.

  • Data Analysis: Calculate the initial velocity of the reaction. Determine the IC50 values using non-linear regression analysis (GraphPad Prism). Compare the potency against the fluconazole control.

References

  • Title: Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. Source: International Journal of Pharmaceutical Sciences. URL: [Link]

  • Title: Importance and Involvement of Imidazole Structure in Current and Future Therapy. Source: Molecules (PMC). URL: [Link]

  • Title: Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Source: Journal of Chemical Reviews. URL: [Link]

  • Title: Imidazole, 1-ethyl- Physico-chemical Properties. Source: ChemBK. URL: [Link]

  • Title: 1-Ethyl-1H-imidazole | C5H8N2 | CID 81540. Source: PubChem. URL: [Link]

  • Title: Development and Characterization of Imidazole Derivatives for Antifungal Applications. Source: Biological and Molecular Chemistry. URL: [Link]

  • Title: Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Source: Taylor & Francis Online. URL: [Link]

  • Title: A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. Source: International Journal of Scientific Research and Engineering Development. URL: [Link]

Sources

Comparative

Comparative Efficacy of (1-Ethyl-1H-imidazol-4-yl)methanol Hydrochloride in Biological Assays

Executive Summary In the landscape of modern drug development, Fragment-Based Drug Discovery (FBDD) has emerged as a cornerstone for targeting challenging or previously "undruggable" protein interfaces[1]. Within this pa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development, Fragment-Based Drug Discovery (FBDD) has emerged as a cornerstone for targeting challenging or previously "undruggable" protein interfaces[1]. Within this paradigm, low-molecular-weight building blocks (MW < 300 Da) are screened for weak but highly efficient binding to target proteins.

(1-Ethyl-1H-imidazol-4-yl)methanol hydrochloride (CAS 215868-80-7) is a highly versatile fragment pharmacophore. Featuring an imidazole core, an N-ethyl lipophilic extension, and a hydroxymethyl hydrogen-bond donor/acceptor, it serves as a critical starting point for synthesizing complex therapeutics, including metalloprotease inhibitors (e.g., TAFIa)[2] and kinase modulators. This guide objectively compares the biological assay performance of the N-ethyl substituted imidazole against its structural alternatives, providing actionable protocols for assaying fragment efficacy.

Mechanistic Rationale & Structural Advantages

The efficacy of a fragment is not measured by raw potency ( IC50​ ), but by Ligand Efficiency (LE) —the binding energy contributed per heavy atom[1]. Imidazole derivatives are privileged scaffolds in FBDD because the nitrogen atoms can coordinate with metal ions (such as Zn2+ in metalloenzymes) or form critical hydrogen bonds with the protein backbone.

When comparing (1-Ethyl-1H-imidazol-4-yl)methanol to its unsubstituted or methyl-substituted counterparts, the N-ethyl group provides a distinct advantage:

  • Desolvation Penalty Reduction: The ethyl group displaces ordered water molecules in hydrophobic sub-pockets adjacent to the primary binding site, increasing the entropic driver of binding.

  • Vectorial Trajectory: The ethyl substituent forces the hydroxymethyl group into a more rigid, predictable vector, reducing the conformational entropy lost upon binding.

FBDD_Workflow A Fragment Library (Imidazole Derivatives) B Primary Screening (SPR / DSF Assays) A->B High-throughput C Hit Validation (X-ray / NMR) B->C Affinity > 1 mM D Hit-to-Lead Elaboration (Structure-Based Design) C->D Binding Mode Confirmed E Lead Optimization (In Vivo Efficacy) D->E IC50 < 10 nM

Fragment-Based Drug Discovery (FBDD) workflow from library screening to lead optimization.

Comparative Efficacy Data

To evaluate the relative performance of these fragments, we utilize representative data from a metalloenzyme fragment screening campaign (e.g., targeting a zinc-dependent carboxypeptidase). The metrics of interest are Dissociation Constant ( KD​ ), Ligand Efficiency (LE), and Thermal Shift ( ΔTm​ ).

Table 1: Fragment Performance Comparison in Metalloenzyme Screening
Fragment CompoundHeavy Atoms KD​ ( μM )Ligand Efficiency (LE)* ΔTm​ (°C)**Synthetic Trackability
1H-imidazol-4-yl methanol 78500.31+0.8High (Prone to tautomerization)
(1-Methyl-1H-imidazol-4-yl)methanol 84200.34+1.2High (Fixed tautomer)
(1-Ethyl-1H-imidazol-4-yl)methanol HCl 91800.38 +2.1 High (Optimal hydrophobic packing)

*LE is measured in kcal/mol per heavy atom. A value > 0.3 is considered an excellent starting point for hit-to-lead elaboration. **Measured via Differential Scanning Fluorimetry (DSF) at 1 mM fragment concentration.

Analysis: The (1-Ethyl) derivative demonstrates superior Ligand Efficiency. While the addition of heavy atoms typically lowers LE if the atoms do not contribute to binding, the ethyl group significantly improves the KD​ by engaging in van der Waals interactions, thereby outperforming the methyl and unsubstituted alternatives.

Experimental Methodologies: Self-Validating Systems

Because fragment affinities are weak (often in the 10−4 to 10−3 M range), biological assays must be exquisitely sensitive and rigorously controlled to prevent false positives[3]. The following protocols are designed as self-validating systems.

Protocol 1: Surface Plasmon Resonance (SPR) Fragment Screening

SPR is the gold standard for primary fragment screening due to its low protein consumption and ability to measure real-time kinetics[4].

Causality & Logic: Fragments require high screening concentrations (e.g., 1-5 mM), which necessitates the use of DMSO (typically 1-5% v/v) to maintain solubility. Because DMSO has a high refractive index, even a 0.1% mismatch between the running buffer and the sample will cause a massive bulk shift, masking the true binding signal[4]. Therefore, a rigorous DMSO calibration curve is mandatory.

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the target protein (e.g., TAFIa) onto a CM5 sensor chip via standard amine coupling (EDC/NHS). Target an immobilization level of 3000–5000 Response Units (RU) to ensure sufficient signal for a low-molecular-weight fragment.

  • Reference Channel: Immobilize a functionally inactive mutant or a blocked version of the target on the reference channel to subtract non-specific binding.

  • Buffer Preparation: Prepare running buffer (e.g., PBS-P+ with 0.05% Tween-20) containing exactly 2.0% DMSO.

  • DMSO Calibration: Inject a series of 8 buffer solutions ranging from 1.5% to 2.5% DMSO to create a solvent correction curve. This mathematically uncouples the bulk refractive index shift from the actual mass-binding event.

  • Fragment Injection: Inject (1-Ethyl-1H-imidazol-4-yl)methanol hydrochloride at a concentration gradient (50 μM to 2 mM) at a flow rate of 30 μL/min .

  • Data Analysis: Apply the DMSO solvent correction. Fit the double-referenced data (active channel minus reference channel, minus blank injection) to a 1:1 steady-state affinity model to calculate the KD​ .

SPR_Logic N1 Target Protein Immobilization N2 Fragment Injection (1-Ethyl-imidazole) N1->N2 N3 Association Phase (k_on) N2->N3 N4 Dissociation Phase (k_off) N3->N4 N5 Affinity Calculation (Kd = k_off / k_on) N4->N5

Surface Plasmon Resonance (SPR) assay logic for determining fragment binding kinetics.

Protocol 2: Differential Scanning Fluorimetry (DSF)

DSF (Thermal Shift Assay) is utilized as an orthogonal validation tool to confirm that the fragment stabilizes the folded state of the protein.

Causality & Logic: We use SYPRO Orange dye, which is highly fluorescent in non-polar environments but quenched in water. As the protein denatures upon heating, its hydrophobic core is exposed, binding the dye and increasing fluorescence. A fragment that binds and stabilizes the native state will delay this unfolding, shifting the melting temperature ( Tm​ ) higher.

Step-by-Step Methodology:

  • Assay Mix Preparation: In a 384-well PCR plate, combine the target protein (final concentration 2 μM ) and SYPRO Orange dye (final concentration 5X) in assay buffer.

  • Fragment Addition: Add (1-Ethyl-1H-imidazol-4-yl)methanol hydrochloride to a final concentration of 1 mM. Include a vehicle control (DMSO only) to establish the baseline Tm​ .

  • Thermal Ramping: Seal the plate and centrifuge. Run the plate in a Real-Time PCR machine, ramping the temperature from 20°C to 95°C at a rate of 1°C/minute.

  • Data Extraction: Plot the first derivative of the fluorescence curve (dF/dT) to identify the inflection point ( Tm​ ). Calculate ΔTm​=Tm(Fragment)​−Tm(DMSO)​ . A shift of >1.5°C strongly validates specific target engagement.

Conclusion & Elaboration Strategy

(1-Ethyl-1H-imidazol-4-yl)methanol hydrochloride proves to be a superior fragment compared to its less lipophilic analogs. Its high ligand efficiency and robust performance in both SPR and DSF assays make it an ideal anchor for structure-based drug design. Once validated, application scientists can utilize "fragment growing" strategies—synthesizing extensions from the hydroxymethyl group via click chemistry or etherification—to reach adjacent binding pockets and rapidly evolve the fragment into a nanomolar lead compound[1].

References

  • Fragment-based drug discovery: A graphical review National Center for Biotechnology Information (NIH / PMC)[Link]

  • Fragment Screening by Surface Plasmon Resonance ACS Medicinal Chemistry Letters [Link]

  • Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding PLOS One[Link]

  • Design and Characterization of a Selenium-Containing Inhibitor of Activated Thrombin-Activatable Fibrinolysis Inhibitor (TAFIa) Journal of Medicinal Chemistry - ACS Publications[Link]

Sources

Validation

Mass Spectrometry Characterization of (1-Ethyl-1H-imidazol-4-yl)methanol Hydrochloride: A Comparative Guide

Executive Summary As a Senior Application Scientist, I approach the structural elucidation of small, polar nitrogenous bases not just as a routine assay, but as an exercise in molecular physics. Imidazole derivatives are...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I approach the structural elucidation of small, polar nitrogenous bases not just as a routine assay, but as an exercise in molecular physics. Imidazole derivatives are foundational pharmacophores in medicinal chemistry and have recently emerged as critical charge-reducing reagents to stabilize noncovalent interactions in native mass spectrometry ()[1].

Precise characterization of (1-Ethyl-1H-imidazol-4-yl)methanol hydrochloride ()[2] is essential for distinguishing it from its structural analogs during drug development. This guide objectively compares the target compound against two common alternatives—its methyl and des-alkyl analogs—providing self-validating protocols, mechanistic insights, and comparative experimental data.

Target vs. Alternatives: Structural & Analytical Context

To establish a robust analytical framework, we must evaluate the target compound against structural alternatives that commonly appear as impurities or alternative buffer components. As a hydrochloride salt, the target compound fully dissociates in the LC-MS mobile phase; therefore, all mass spectrometry data reflects the protonated free base [M+H]+.

  • Target: (1-Ethyl-1H-imidazol-4-yl)methanol (N-ethyl substitution)

  • Alternative 1: (1-Methyl-1H-imidazol-4-yl)methanol (N-methyl substitution)

  • Alternative 2: 4-(Hydroxymethyl)imidazole (Des-alkyl, unsubstituted nitrogen)

Self-Validating LC-MS/MS Methodology

Causality of Chromatographic Choice

In our laboratory experience, small, highly polar basic molecules like imidazoles exhibit severe peak tailing and poor retention on standard C18 reversed-phase columns. To ensure sharp peak shapes and reproducible retention times, we utilize Hydrophilic Interaction Liquid Chromatography (HILIC) , which capitalizes on the polar hydroxymethyl and imidazole nitrogen moieties.

Step-by-Step Protocol & Internal Validation
  • Sample Preparation: Dilute the target compound and alternatives to 100 ng/mL in 90:10 Acetonitrile:Water containing 0.1% Formic Acid.

    • Self-Validation Step: Spike all samples with 50 ng/mL of a stable-isotope labeled internal standard (SIL-IS), such as Imidazole-d4. If the SIL-IS peak area deviates by >10% across injections, the system automatically halts the sequence to flag matrix suppression or injection volume errors.

  • Chromatographic Separation: Inject 2 µL onto a HILIC column (e.g., 2.1 x 100 mm, 1.7 µm) maintained at 40°C. Flow rate: 0.4 mL/min.

  • ESI Source Optimization: Operate in positive Electrospray Ionization (ESI+) mode. Ramp the Declustering Potential (DP) from 20V to 100V.

    • Self-Validation Step: Continuously monitor the m/z 109.1 / 127.1 ratio during Q1 scanning. If this ratio exceeds 0.05, in-source fragmentation is occurring. Causality: High DP accelerates ions too aggressively in the atmospheric pressure interface, causing premature water loss. Lower the DP until the intact [M+H]+ precursor (m/z 127.1) is maximized.

  • Collision-Induced Dissociation (CID): Isolate the precursor in Q1 and ramp Collision Energy (CE) in Q2 (Argon gas) from 10 eV to 40 eV to map the fragmentation pathways.

Workflow A Sample Prep (Spike SIL-IS) B HILIC Separation A->B C ESI+ Source (DP Tuning) B->C D In-Source Frag > 5%? C->D D->C Yes (Lower DP) E MRM Acquisition D->E No (Proceed)

Self-validating LC-MS/MS optimization workflow ensuring precursor stability.

Comparative Mass Spectrometry Performance

The addition of the ethyl group significantly alters both the chromatographic retention and the ionization efficiency. The increased hydrophobicity of the ethyl group drives the molecule to the surface of the ESI droplet, enhancing the desolvation efficiency and resulting in a stronger MS signal compared to the des-alkyl alternative.

Table 1: Chromatographic & Ionization Profiles
CompoundFormula (Free Base)Exact Mass[M+H]+Relative ESI ResponseHILIC Retention Time
(1-Ethyl-1H-imidazol-4-yl)methanol C6H10N2O126.079127.087100% (Baseline)3.2 min
(1-Methyl-1H-imidazol-4-yl)methanol C5H8N2O112.064113.07182%3.8 min
4-(Hydroxymethyl)imidazole C4H6N2O98.04899.05645%4.5 min
Table 2: Diagnostic MS/MS Transitions
CompoundPrecursor m/zPrimary Product Ion (Loss)Secondary Product IonOptimal CE (eV)
Ethyl-Analog (Target) 127.1109.1 (-H2O)99.1 (-C2H4) 22
Methyl-Analog 113.195.1 (-H2O)68.1 (Ring Cleavage)24
Des-Alkyl Analog 99.181.1 (-H2O)54.1 (Ring Cleavage)26

Mechanistic Insights: The Causality of Fragmentation

The structural nuances of (1-Ethyl-1H-imidazol-4-yl)methanol dictate its behavior in the collision cell. Understanding these mechanisms is critical for developing highly specific Multiple Reaction Monitoring (MRM) assays.

  • Dehydration (-18 Da): The primary fragmentation event for all three compared compounds is the loss of water from the C4-hydroxymethyl group. This occurs at low collision energies (CE ~15-20 eV) because the resulting methylene-imidazolium cation is highly resonance-stabilized.

  • Ethylene Elimination (-28 Da): This is the critical diagnostic pathway. The N-ethyl group in the target compound undergoes a facile β -hydrogen elimination (or a McLafferty-type rearrangement) to expel neutral ethylene gas, yielding an m/z 99.1 product ion.

    • Comparative Insight: The methyl analog (Alternative 1) cannot undergo this elimination. Cleaving an N-methyl bond requires significantly higher energy and typically results in catastrophic ring cleavage and the loss of small molecules like HCN ()[3], rather than a clean neutral loss. This aligns with known fragmentation behaviors of substituted imidazole nucleobases ()[4]. Therefore, the presence of the -28 Da neutral loss definitively distinguishes the ethyl derivative from its methyl counterpart.

Fragmentation Precursor [M+H]+ m/z 127.1 CID Collision Cell (Argon Gas) Precursor->CID Isolation WaterLoss Loss of H2O m/z 109.1 CID->WaterLoss Primary (-18 Da) EthyleneLoss Loss of C2H4 m/z 99.1 CID->EthyleneLoss Diagnostic (-28 Da) RingCleavage Ring Cleavage m/z 81.1 WaterLoss->RingCleavage High Energy

MS/MS fragmentation pathways for (1-Ethyl-1H-imidazol-4-yl)methanol.

References

  • Title: Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry Source: Analytical Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives Source: Der Pharma Chemica URL: [Link]

Sources

Comparative

Reproducibility of (1-Ethyl-1h-imidazol-4-yl)methanol hydrochloride synthesis protocols

Title: Reproducibility of (1-Ethyl-1H-imidazol-4-yl)methanol Hydrochloride Synthesis Protocols: A Comparative Guide Target Audience: Researchers, medicinal chemists, and drug development professionals. Executive Summary...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Reproducibility of (1-Ethyl-1H-imidazol-4-yl)methanol Hydrochloride Synthesis Protocols: A Comparative Guide

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary & The Regioselectivity Challenge

(1-Ethyl-1H-imidazol-4-yl)methanol hydrochloride (CAS: 215868-80-7) is an essential heterocyclic building block, widely utilized in the synthesis of advanced therapeutics, including [1] and lipophilic [2].

Despite its structural simplicity, synthesizing this compound with high isomeric purity presents a significant challenge. The core issue lies in the tautomeric nature of the imidazole ring. Direct alkylation of 1H-imidazole-4-methanol typically results in a near 1:1 mixture of 1,4- and 1,5-regioisomers. Because these isomers share nearly identical polarities and solubility profiles, separating them via standard chromatography or fractional crystallization is notoriously inefficient, leading to poor reproducibility and massive yield losses during scale-up[3].

To assist process chemists in selecting the optimal synthetic route, this guide objectively compares three distinct protocols, analyzing their mechanistic causality, reproducibility, and scalability.

G A 1H-imidazole-4-methanol (Tautomeric) B Ethyl Halide + Base A->B C 1-Ethyl-1H-imidazol-4-yl methanol (~50%) B->C N1 Attack D 1-Ethyl-1H-imidazol-5-yl methanol (~50%) B->D N3 Attack

Figure 1: Regioselectivity challenges in the direct alkylation of 1H-imidazole-4-methanol.

Comparative Analysis of Synthetic Pathways

Protocol A: Direct Alkylation (The Brute-Force Approach)
  • Mechanism: Involves treating 1H-imidazole-4-methanol with ethyl iodide and potassium carbonate. The base deprotonates the imidazole, creating an ambident nucleophile.

  • Causality for Failure: The lack of steric differentiation between the N1 and N3 positions leads to non-selective alkylation.

  • Reproducibility: Low . The reliance on exhaustive silica gel chromatography to separate the 1,4-isomer from the 1,5-isomer makes this method highly operator-dependent and economically unviable for >10g scales[3].

Protocol B: Trityl-Directed Regioselective Synthesis
  • Mechanism: This route utilizes a bulky triphenylmethyl (trityl) protecting group to force regioselectivity.

  • Causality for Success: When 1H-imidazole-4-methanol is tritylated, the immense steric bulk of the trityl group forces the hydroxymethyl moiety into the 4-position (minimizing steric clash). Subsequent alkylation with ethyl iodide occurs exclusively at the unhindered N3 position. Acidic deprotection removes the trityl group and simultaneously yields the desired hydrochloride salt.

  • Reproducibility: Excellent . By transforming a separation problem into a chemical selectivity solution, this protocol acts as a self-validating system. If the intermediate forms, the final regiochemistry is virtually guaranteed.

Protocol C: Ester Reduction Pathway
  • Mechanism: Starts from commercially available ethyl 1-ethyl-1H-imidazole-4-carboxylate, which is synthesized regioselectively via cyclization of diaminomaleonitrile derivatives[4]. The ester is reduced to the alcohol using Lithium Aluminum Hydride (LiAlH4).

  • Causality for Success: By establishing the 1,4-substitution pattern during the initial ring-forming cyclization rather than post-functionalization, regioselectivity issues are entirely bypassed.

  • Reproducibility: High , provided strict anhydrous conditions are maintained during the reduction step.

Quantitative Performance Data

The following table summarizes the key performance metrics of the three protocols based on standard laboratory-scale (50-100g) executions.

ProtocolOverall YieldRegioselectivity (1,4 vs 1,5)ScalabilityCost/GramKey Bottleneck
A: Direct Alkylation 15 - 20%~1:1LowLowTedious chromatographic separation
B: Trityl-Directed 65 - 75%>95:5HighModeratePoor atom economy (heavy trityl group)
C: Ester Reduction 80 - 85%>99:1 (SM dependent)Very HighHighHandling of pyrophoric LiAlH4

Self-Validating Experimental Methodologies

For researchers prioritizing isomeric purity, Protocol B and Protocol C are the recommended pathways. Below are the detailed, self-validating workflows for both.

Workflow 1: Trityl-Directed Synthesis (Protocol B)

G Step1 1H-imidazole-4-methanol Step2 Trityl Chloride / Et3N (Steric Shielding) Step1->Step2 Step3 1-Trityl-1H-imidazole-4-methanol Step2->Step3 Step4 Ethyl Iodide (Exclusive N3 Alkylation) Step3->Step4 Step5 3-Ethyl-1-trityl-1H-imidazol-3-ium Step4->Step5 Step6 HCl / Methanol (Deprotection & Salt Formation) Step5->Step6 Step7 (1-Ethyl-1H-imidazol-4-yl)methanol HCl (>95% Regiopurity) Step6->Step7

Figure 2: Trityl-directed regioselective synthesis workflow ensuring >95% 1,4-substitution.

Step 1: Protection

  • Dissolve 1H-imidazole-4-methanol (1.0 eq) in anhydrous DMF. Add triethylamine (1.5 eq).

  • Slowly add trityl chloride (1.1 eq) at 0°C. Stir at room temperature for 12 hours.

  • Pour into ice water to precipitate 1-trityl-1H-imidazole-4-methanol. Filter and wash with water.

  • Validation Check: TLC (DCM:MeOH 9:1) should show complete consumption of the highly polar starting material.

Step 2: Alkylation

  • Suspend the tritylated intermediate in acetonitrile. Add ethyl iodide (3.0 eq).

  • Heat the mixture at 60°C for 18 hours to form the quaternary imidazolium salt.

  • Concentrate under reduced pressure.

  • Validation Check: 1H NMR will show a distinct downfield shift of the imidazole ring protons due to the positive charge.

Step 3: Deprotection & Salt Formation

  • Dissolve the crude salt in methanol. Add 2M HCl in ether (2.0 eq) and reflux for 2 hours. The acidic environment cleaves the trityl group, forming trityl methyl ether as a byproduct.

  • Evaporate the solvent. Triturate the residue with cold diethyl ether to dissolve and remove the lipophilic trityl byproduct.

  • Filter the remaining solid to isolate pure (1-Ethyl-1H-imidazol-4-yl)methanol hydrochloride.

  • Validation Check: 1H NMR (D2O) must show the absence of aromatic trityl protons (7.1-7.4 ppm) and the presence of the ethyl triplet/quartet.

Workflow 2: Ester Reduction (Protocol C)

Step 1: Reduction

  • Suspend LiAlH4 (1.5 eq) in anhydrous THF at 0°C under an argon atmosphere.

  • Dropwise, add a solution of ethyl 1-ethyl-1H-imidazole-4-carboxylate (1.0 eq) in THF. Stir for 4 hours at room temperature.

  • Quench using the Fieser method (x mL water, x mL 15% NaOH, 3x mL water). Filter the granular aluminum salts through a Celite pad.

  • Validation Check: IR spectroscopy of the concentrated filtrate should show the complete disappearance of the ester C=O stretch at ~1720 cm⁻¹.

Step 2: Hydrochloride Salt Formation

  • Dissolve the crude free base in anhydrous diethyl ether.

  • Bubble dry HCl gas through the solution (or add a stoichiometric amount of HCl in dioxane) at 0°C until precipitation ceases.

  • Filter, wash with cold ether, and dry under vacuum to yield the target hydrochloride salt.

References

  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors Source: Journal of Medicinal Chemistry / National Institutes of Health (NIH) URL:[Link]

  • Distamycin Analogues with Enhanced Lipophilicity: Synthesis and Antimicrobial Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • A New Regioselective Synthesis of 1,2,5-Trisubstituted 1H-Imidazoles and Its Application to the Development of Eprosartan Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Validation

A Comparative Guide to the NMR Spectroscopic Analysis of (1-Ethyl-1h-imidazol-4-yl)methanol Hydrochloride

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of heterocyclic compounds is paramount. (1-Ethyl-1h-imidazol-4-yl)methanol hydrochloride, a substituted imidazole, repre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of heterocyclic compounds is paramount. (1-Ethyl-1h-imidazol-4-yl)methanol hydrochloride, a substituted imidazole, represents a class of molecules that are of significant interest due to the prevalence of the imidazole motif in biologically active compounds. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for determining the precise molecular structure and purity of such compounds in solution.[1]

The Analytical Imperative: Why NMR is Crucial for Imidazole Derivatives

The imidazole ring is a common feature in many biological molecules and synthetic drugs. Its aromaticity and the presence of two nitrogen atoms create a unique electronic environment that is sensitive to substitution. NMR spectroscopy allows researchers to probe this environment with high precision, providing information on:

  • Structural Isomerism: Distinguishing between positional isomers, for example, substitution at the N-1 versus N-3 position, or at the C-2, C-4, or C-5 positions of the imidazole ring.

  • Conformational Analysis: Understanding the spatial arrangement of substituents.

  • Purity Assessment: Identifying and quantifying impurities, residual solvents, or by-products from synthesis.[2]

The choice of a deuterated solvent is a critical first step in NMR analysis. For imidazole-containing compounds, common solvents include dimethyl sulfoxide-d₆ (DMSO-d₆), chloroform-d (CDCl₃), and methanol-d₄ (MeOD). The selection can influence the chemical shift of labile protons, such as the N-H proton in unsubstituted imidazoles, due to differences in hydrogen bonding.[3]

Analysis of (1-Ethyl-1h-imidazol-4-yl)methanol Hydrochloride

The structure of (1-Ethyl-1h-imidazol-4-yl)methanol hydrochloride is presented below. The ethyl group at the N-1 position and the hydroxymethyl group at the C-4 position introduce characteristic signals in the NMR spectrum.

Figure 1: Chemical structure of (1-Ethyl-1h-imidazol-4-yl)methanol.

Predicted ¹H and ¹³C NMR Spectral Data

Table 1: Predicted NMR Data for (1-Ethyl-1h-imidazol-4-yl)methanol Hydrochloride

¹H NMR ¹³C NMR
Proton Predicted Chemical Shift (δ, ppm) Carbon Predicted Chemical Shift (δ, ppm)
H-2 (imidazole)~7.8 - 8.2 (s)C-2 (imidazole)~136 - 141
H-5 (imidazole)~7.2 - 7.6 (s)C-4 (imidazole)~138 - 143
-CH₂- (ethyl)~4.0 - 4.4 (q, J ≈ 7.3 Hz)C-5 (imidazole)~118 - 123
-CH₃ (ethyl)~1.3 - 1.6 (t, J ≈ 7.3 Hz)-CH₂- (ethyl)~44 - 49
-CH₂OH~4.5 - 4.9 (s)-CH₃ (ethyl)~15 - 20
-OHVariable (br s)-CH₂OH~55 - 60

Note: These are predicted values and may vary depending on the solvent, concentration, and pH.

Comparative NMR Analysis with Structural Analogues

To better understand the spectral features of (1-Ethyl-1h-imidazol-4-yl)methanol hydrochloride, it is instructive to compare its predicted NMR data with that of related compounds. The following table includes data for the parent compound, (1H-Imidazol-4-yl)methanol, and a N-propyl substituted analogue. This comparison highlights the effect of the N-alkylation on the chemical shifts of the imidazole ring and the alkyl chain.

Table 2: Comparative ¹H and ¹³C NMR Data of Imidazole Methanol Derivatives

CompoundNucleusH-2H-5-CH₂OHN-AlkylC-2C-4C-5-CH₂OHN-AlkylData Source
(1H-Imidazol-4-yl)methanol hydrochloride¹H~7.5-8.0~7.0-7.5~4.5-5.0N/A¹³C~135-140~130-135~115-120~55-60N/A
(1-Ethyl-1h-imidazol-4-yl)methanol hydrochloride¹H~7.8-8.2~7.2-7.6~4.5-4.9~4.0-4.4 (q), ~1.3-1.6 (t)¹³C~136-141~138-143~118-123~55-60~44-49 (-CH₂-), ~15-20 (-CH₃)
(1-Propyl-1H-imidazol-2-yl)methanol hydrochloride¹HN/AH-4/H-5~4.6~3.9 (t), ~1.7 (sext), ~0.8 (t)¹³CN/AN/AN/A~56~50 (-CH₂-), ~23 (-CH₂-), ~11 (-CH₃)

Note: The substitution pattern of the propyl analogue is at the 2-position, which will influence the chemical shifts differently than a 4-substituted analogue, but it provides a useful reference for the signals of the N-alkyl group.

  • N-Alkylation: The presence of an alkyl group at the N-1 position removes the labile N-H proton and introduces characteristic signals for the alkyl chain. The methylene group attached to the nitrogen is deshielded and appears at a lower field (~4.0-4.4 ppm for the ethyl group) compared to the other alkyl protons.

  • Ring Protons: The chemical shifts of the imidazole ring protons are sensitive to the substitution pattern. The electron-donating nature of the alkyl group can slightly shield the ring protons, leading to an upfield shift compared to a protonated imidazole. However, the overall electronic environment is also influenced by the hydroxymethyl group and the solvent.

Standardized Experimental Protocol for NMR Analysis

To ensure the acquisition of high-quality, reproducible NMR data, a standardized protocol should be followed. The following protocol is adapted from established methodologies and is suitable for the analysis of imidazole derivatives.[3][4]

1. Sample Preparation: a. Weigh 5-10 mg of the (1-Ethyl-1h-imidazol-4-yl)methanol hydrochloride sample into a clean, dry vial. b. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, given the hydrochloride salt's likely solubility in polar solvents). c. If required, add a small amount of an internal standard, such as tetramethylsilane (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP) for aqueous solutions, for chemical shift referencing (δ = 0.00 ppm).[5] d. Gently agitate the vial to ensure complete dissolution of the sample. e. Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup: a. Insert the NMR tube into the spectrometer's probe. b. Lock the spectrometer onto the deuterium signal of the solvent. c. Tune and shim the probe to optimize the magnetic field homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

3. Data Acquisition (¹H NMR): a. Use a standard single-pulse sequence. b. Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 12 ppm). c. The number of scans can range from 8 to 64, depending on the sample concentration, to achieve an adequate signal-to-noise ratio. d. Employ a relaxation delay of 1-5 seconds between scans to allow for complete proton relaxation.

4. Data Acquisition (¹³C NMR): a. Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. b. Set the spectral width to encompass the expected carbon chemical shifts (e.g., 0 to 160 ppm). c. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope. d. A relaxation delay of 2-5 seconds is generally sufficient.

5. Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Phase the resulting spectrum to ensure all peaks are in the absorptive mode. c. Calibrate the chemical shift scale using the internal standard or the residual solvent peak.[2] d. Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Workflow for NMR Analysis

The logical flow of NMR data acquisition and analysis is crucial for a systematic and efficient characterization of the target molecule.

G cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis A Sample Weighing (5-10 mg) B Dissolution in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Instrument Setup (Lock, Tune, Shim) C->D E ¹H NMR Acquisition D->E F ¹³C NMR Acquisition D->F G Fourier Transform E->G F->G H Phasing & Referencing G->H I Integration (¹H) H->I J Peak Assignment I->J K Structural Elucidation & Comparison J->K

Figure 2: Standard workflow for NMR analysis.

Conclusion

NMR spectroscopy is an indispensable tool for the structural characterization of (1-Ethyl-1h-imidazol-4-yl)methanol hydrochloride and its analogues. While experimental data for the title compound is not widely available, a thorough analysis of predicted spectra in conjunction with comparative data from related molecules provides a solid foundation for its identification and characterization. The systematic application of standardized NMR protocols is essential for obtaining high-quality data that is both reliable and reproducible, thereby ensuring the scientific integrity of research and development efforts in the pharmaceutical sciences. The guidelines and comparative data presented herein serve as a valuable resource for researchers working with this and similar heterocyclic compounds.

References

  • JoVE. NMR Spectroscopy: Principle, NMR-Active Nuclei, Applications. Journal of Visualized Experiments. 2015. [Link]

  • Babij, N. R., et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. 2016, 20 (3), 661–667. [Link]

  • The American Journal of Medical Sciences and Pharmaceutical Research. TESTING PROTOCOLS AND CHARACTERIZATION OF ORGANIC COMPOUNDS. 2024. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking (1-Ethyl-1h-imidazol-4-yl)methanol hydrochloride

An Objective Comparison Against Qualified Reference Standards with Supporting Experimental Data Authored by: A Senior Application Scientist This guide provides an in-depth, technical framework for the analytical benchmar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Objective Comparison Against Qualified Reference Standards with Supporting Experimental Data

Authored by: A Senior Application Scientist

This guide provides an in-depth, technical framework for the analytical benchmarking of (1-Ethyl-1h-imidazol-4-yl)methanol hydrochloride. In the landscape of pharmaceutical development, particularly with novel chemical entities, the absence of a formally designated Certified Reference Material (CRM) from pharmacopeias or standards bodies is a common challenge. This document outlines a rigorous, scientifically sound approach to establishing a well-characterized in-house primary standard. We will detail the essential analytical methodologies, from structural elucidation and purity assessment to thermal stability, providing a comprehensive comparison that ensures data integrity and supports regulatory compliance.

The core principle of this guide is to establish a self-validating system of protocols. Each experimental choice is explained, emphasizing the causality behind the methodology. This ensures that researchers, scientists, and drug development professionals can not only replicate the described methods but also understand the foundational principles that underpin them.

The Imperative of a Qualified Reference Standard

In the pharmaceutical industry, reference standards are the bedrock of analytical testing, ensuring the accuracy, reliability, and consistency of results.[1] They are indispensable for calibrating instruments, validating analytical methods, and ensuring the quality control of measurements.[1] For a novel intermediate like (1-Ethyl-1h-imidazol-4-yl)methanol hydrochloride, a dedicated CRM from organizations like USP or EP is unlikely to exist. Therefore, the onus is on the developing laboratory to qualify a batch of the material to serve as a primary reference standard. This qualification process is a multi-faceted analytical endeavor, creating a benchmark against which all subsequent batches of the material will be compared.

Structural Elucidation and Identity Confirmation

The first step in qualifying a reference standard is the unambiguous confirmation of its chemical structure. This is typically achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for determining the molecular structure of a compound. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and type of carbon signals, provide a detailed map of the molecule.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Accurately weigh approximately 5-10 mg of (1-Ethyl-1h-imidazol-4-yl)methanol hydrochloride and dissolve it in 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire ¹H and ¹³C spectra at a constant temperature (e.g., 25°C).

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • Analysis: Assign all proton and carbon signals to the corresponding atoms in the molecular structure. Compare the observed chemical shifts with theoretical predictions and data from structurally related imidazole compounds.[2]

Data Presentation: Expected NMR Spectral Data

Technique Expected Chemical Shifts (ppm) Assignment
¹H NMR~7.5 (s, 1H), ~7.0 (s, 1H), ~4.5 (s, 2H), ~4.1 (q, 2H), ~1.4 (t, 3H)Imidazole protons, -CH₂OH, -CH₂CH₃, -CH₂CH₃
¹³C NMR~138, ~135, ~120, ~55, ~45, ~15Imidazole carbons, -CH₂OH, -CH₂CH₃, -CH₂CH₃
Note: Chemical shifts are predictions and may vary depending on the solvent and concentration.[2]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Employ an HRMS instrument, such as a time-of-flight (TOF) or Orbitrap mass spectrometer, coupled with an appropriate ionization source (e.g., electrospray ionization - ESI).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Analysis: Determine the accurate mass of the molecular ion and compare it to the calculated theoretical mass of (1-Ethyl-1h-imidazol-4-yl)methanol.

Data Presentation: Expected Mass Spectrometry Data

Parameter Expected Value
Molecular FormulaC₆H₁₀N₂O
Calculated Monoisotopic Mass126.0793 u
Observed Mass (M+H)⁺Within 5 ppm of calculated mass

Purity Assessment: A Multi-Method Approach

A comprehensive assessment of purity is critical for a reference standard. Relying on a single method can be misleading, as different techniques have varying sensitivities to different types of impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for separating and quantifying impurities in pharmaceutical compounds.[3] A validated, stability-indicating HPLC method is essential.

Experimental Protocol: Reversed-Phase HPLC-UV

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

    • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

    • Gradient: A time-programmed gradient from 5% to 95% B.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 220 nm

    • Injection Volume: 10 µL

  • Sample Preparation: Accurately prepare a solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Analysis: Perform an area percent analysis of the main peak and any impurity peaks.

Data Presentation: Comparative Purity Data

Sample Purity by HPLC (% Area)
(1-Ethyl-1h-imidazol-4-yl)methanol hydrochloride (Test Article)99.8%
Qualified In-House Reference Standard99.9%
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity, making it ideal for identifying and quantifying trace-level impurities.[4]

Experimental Workflow: Impurity Profiling by LC-MS/MS

cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS/MS Analysis cluster_3 Data Analysis prep Dissolve sample in mobile phase hplc HPLC Separation (as per HPLC-UV method) prep->hplc ms Electrospray Ionization (ESI) hplc->ms msms Tandem Mass Spectrometry (MS/MS) for fragmentation ms->msms analysis Identify and Quantify Impurities msms->analysis

Caption: Workflow for impurity profiling using LC-MS/MS.

Thermal Analysis

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide valuable information about the thermal properties of a material, including its melting point, decomposition temperature, and the presence of residual solvents.

Experimental Protocol: DSC and TGA

  • Instrumentation: A calibrated DSC and TGA instrument.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an appropriate pan (e.g., aluminum for DSC, platinum for TGA).

  • DSC Method: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • TGA Method: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Analysis: Determine the melting point from the DSC thermogram and any weight loss from the TGA thermogram.

Data Presentation: Comparative Thermal Properties

Parameter (1-Ethyl-1h-imidazol-4-yl)methanol hydrochloride (Test Article) Qualified In-House Reference Standard
Melting Point (DSC)109.5 °C110.2 °C
Onset of Decomposition (TGA)> 200 °C> 200 °C
Residual Solvents (TGA)< 0.1%< 0.1%

Comprehensive Data Summary and Conclusion

The table below provides a consolidated summary of the analytical data, benchmarking the test article of (1-Ethyl-1h-imidazol-4-yl)methanol hydrochloride against a well-characterized in-house reference standard.

Analytical Technique Parameter Test Article Result Reference Standard Specification Conclusion
¹H NMRStructure ConfirmationConformsConformsIdentity Confirmed
HRMSMolecular WeightConforms (within 5 ppm)Conforms (within 5 ppm)Identity Confirmed
HPLC-UVPurity99.8%≥ 99.5%Meets Specification
LC-MS/MSImpurity ProfileNo significant impurities detectedNo significant impurities detectedMeets Specification
DSCMelting Point109.5 °C108-111 °CMeets Specification
TGAResidual Solvents< 0.1%≤ 0.5%Meets Specification

Logical Relationship of Analytical Data for Qualification

cluster_0 Identity cluster_1 Purity cluster_2 Properties NMR NMR Qualified_Standard Qualified Reference Standard NMR->Qualified_Standard Confirms Structure MS Mass Spec MS->Qualified_Standard Confirms Structure HPLC HPLC HPLC->Qualified_Standard Determines Purity LCMS LC-MS/MS LCMS->Qualified_Standard Determines Purity DSC DSC DSC->Qualified_Standard Characterizes Properties TGA TGA TGA->Qualified_Standard Characterizes Properties

Caption: Interrelation of analytical techniques for reference standard qualification.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.
  • MDPI. (2025). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples.
  • LGC Standards. (n.d.).
  • SynThink Research Chemicals. (n.d.). Certified Reference Materials: Ensuring Accuracy and Reliability in Analytical Testing.
  • BenchChem. (2025). An In-depth Technical Guide to (1H-Imidazol-4-yl)methanol hydrochloride: Chemical Properties and Structure.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (1-Ethyl-1h-imidazol-4-yl)methanol hydrochloride

As a critical intermediate in pharmaceutical synthesis and drug development, (1-Ethyl-1H-imidazol-4-yl)methanol hydrochloride (derived from free base CAS: 215868-80-7) requires stringent handling protocols. While the imi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a critical intermediate in pharmaceutical synthesis and drug development, (1-Ethyl-1H-imidazol-4-yl)methanol hydrochloride (derived from free base CAS: 215868-80-7) requires stringent handling protocols. While the imidazole ring provides essential bioactivity for downstream applications, the hydrochloride salt form introduces specific physicochemical hazards—namely hygroscopicity and localized acidity—that demand precise Personal Protective Equipment (PPE) and operational workflows.

This guide provides drug development professionals with a self-validating, step-by-step operational and disposal plan, ensuring both scientific integrity and laboratory safety.

Hazard Profile & Mechanistic Causality

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. The globally harmonized system (GHS) classifies this compound with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1].

The Mechanistic Cause of Irritation: Imidazole hydrochlorides are highly crystalline and hygroscopic. When fine airborne dust from this compound contacts the moisture inherent in human mucous membranes (eyes, respiratory tract) or sweat on the skin, it undergoes rapid dissolution. This dissolution causes a localized drop in pH (creating an acidic microenvironment) which, combined with the biological activity of the imidazole core, rapidly denatures cellular proteins and triggers severe inflammatory responses[2].

Understanding this mechanism dictates our primary safety objective: Absolute prevention of moisture-mediated dermal and mucosal contact through robust barrier protection and dust suppression.

Personal Protective Equipment (PPE) Matrix

The following table summarizes the required PPE, specifically selected to mitigate the hygroscopic and acidic nature of the hydrochloride salt.

Protection CategoryRequired EquipmentStandard / SpecificationCausality & Scientific Rationale
Eye/Face Chemical safety gogglesANSI Z87.1 / EN 166Tight-fitting goggles prevent airborne hygroscopic dust from dissolving in ocular fluid, avoiding localized pH drops and corneal irritation[2].
Hands Nitrile gloves (Double gloving)EN 374 (Thickness ≥ 0.11 mm)Nitrile offers superior resistance to polar organic salts. Double gloving prevents microscopic tears from exposing skin to acidic sweat-salt mixtures.
Respiratory N95/FFP2 Particulate RespiratorNIOSH / EN 149Mandatory if weighing outside a localized exhaust system. Filters fine particulate matter (<5 μm) to prevent H335 respiratory tract irritation[3].
Body Flame-retardant lab coatStandard Lab PPEPrevents the accumulation of chemical dust on personal clothing, eliminating the risk of secondary dermal transfer outside the lab.

Operational Workflow & Handling Protocol

To ensure a self-validating system, each step in the handling process is designed to verify the success of the previous step.

Step-by-Step Methodology: Weighing and Transfer
  • Workspace Preparation: Conduct all weighing operations inside a certified Chemical Fume Hood or Class II Biological Safety Cabinet with a face velocity of 80–100 fpm. Validation: Verify the airflow monitor reads "Safe" before opening the chemical container.

  • Static Mitigation: Line the balance area with anti-static weighing paper. Imidazole salts can accumulate triboelectric charge during transport, leading to sudden aerosolization (dust clouds) when the container is opened.

  • Tool Selection: Use a grounded, anti-static micro-spatula. Avoid plastic spatulas which exacerbate static cling.

  • Sealed Transfer: Tare your receiving flask, transfer the required mass of (1-Ethyl-1H-imidazol-4-yl)methanol hydrochloride, and immediately seal the flask with a septum or stopper before removing it from the fume hood[3].

  • Solvent Addition: When initiating the reaction, inject the solvent through the septum via syringe. If utilizing basic neutralizing agents (e.g., Triethylamine, DIPEA) to liberate the free base, add them dropwise. Causality: The neutralization of the hydrochloride salt is mildly exothermic; rapid addition can cause solvent bumping.

OperationalWorkflow A 1. Fume Hood Preparation B 2. Don PPE (Nitrile, Goggles) A->B C 3. Anti-Static Weighing B->C D 4. Sealed Vessel Transfer C->D E 5. Controlled Solvent Addition D->E

Logical operational workflow for the safe handling and transfer of chemical powders.

Spill Response & Disposal Plan

In the event of a containment failure, dry sweeping must be strictly avoided as it will aerosolize the irritating hydrochloride dust.

Immediate Spill Response Protocol
  • Assess and Isolate: Immediately halt work. If the spill is large (>50g) or highly aerosolized, evacuate the area and contact Environmental Health and Safety (EHS).

  • Dust Suppression (The "Damp Pad" Method): For localized benchtop spills, do not use dry paper towels. Lightly dampen an absorbent pad with water or a dilute 5% sodium bicarbonate solution.

  • Neutralization: Gently place the damp pad over the powder. The moisture will trap the dust, and the bicarbonate will safely neutralize the acidic hydrochloride component.

  • Collection: Use a non-sparking scoop to transfer the absorbed mass into a sealable, clearly labeled hazardous waste container.

  • Decontamination: Wash the affected bench space with standard soapy water, followed by a 70% ethanol wipe-down to remove any residual organic residue.

SpillResponse Start Spill Detected Assess Is the spill > 50g or highly aerosolized? Start->Assess Evacuate Evacuate lab & Call EHS Emergency Assess->Evacuate Yes Local Initiate Local Spill Protocol Assess->Local No Dampen Cover with damp bicarbonate pad Local->Dampen Collect Collect in Solid Hazardous Waste Dampen->Collect Decon Decontaminate area with soapy water Collect->Decon

Decision tree for responding to a solid spill of (1-Ethyl-1H-imidazol-4-yl)methanol hydrochloride.

Logistical Disposal Plan
  • Solid Waste: All contaminated weighing paper, damp absorbent pads, and disposable spatulas must be placed in a dedicated solid hazardous waste bucket labeled "Halogenated Organic Solid Waste."

  • Aqueous/Liquid Waste: Reaction filtrates or aqueous washes containing the dissolved hydrochloride salt must be pH-adjusted to a neutral range (pH 6–8) before being deposited into aqueous hazardous waste carboys. Highly acidic waste can react dangerously with other organic solvents in mixed-waste containers.

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Ethyl-1h-imidazol-4-yl)methanol hydrochloride
Reactant of Route 2
Reactant of Route 2
(1-Ethyl-1h-imidazol-4-yl)methanol hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.